molecular formula C6H8ClNO B13453671 N-(but-3-yn-1-yl)-2-chloroacetamide CAS No. 1236764-38-7

N-(but-3-yn-1-yl)-2-chloroacetamide

Katalognummer: B13453671
CAS-Nummer: 1236764-38-7
Molekulargewicht: 145.59 g/mol
InChI-Schlüssel: ZRHSBXZSAMENDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(but-3-yn-1-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(but-3-yn-1-yl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(but-3-yn-1-yl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1236764-38-7

Molekularformel

C6H8ClNO

Molekulargewicht

145.59 g/mol

IUPAC-Name

N-but-3-ynyl-2-chloroacetamide

InChI

InChI=1S/C6H8ClNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9)

InChI-Schlüssel

ZRHSBXZSAMENDQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCCNC(=O)CCl

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to N-(but-3-yn-1-yl)-2-chloroacetamide: A Bifunctional Probe for Covalent Targeting and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(but-3-yn-1-yl)-2-chloroacetamide is a versatile bifunctional molecule designed for applications in chemical biology, drug discovery, and proteomics. It features two key functional groups: a reactive chloroacetamide "warhead" for covalent modification of nucleophilic amino acid residues, primarily cysteine, and a terminal alkyne "handle" for subsequent bioorthogonal ligation via "click" chemistry. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its mechanism of action, and step-by-step experimental workflows for its application in protein labeling and bioconjugation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage covalent targeting and bioorthogonal strategies in their work.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's properties are fundamental to its successful application. N-(but-3-yn-1-yl)-2-chloroacetamide is a targeted covalent ligand that allows for the stable modification of proteins and subsequent functionalization.

PropertyValueSource
CAS Number 1236764-38-7[1][2][3]
Molecular Formula C₆H₈ClNO[2][4]
Molecular Weight 145.59 g/mol [2]
Canonical SMILES C#CCCNC(=O)CCl[4]
InChI Key ZRHSBXZSAMENDQ-UHFFFAOYSA-N[4]
Appearance (Predicted) White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane-

Synthesis of N-(but-3-yn-1-yl)-2-chloroacetamide

The synthesis of N-(but-3-yn-1-yl)-2-chloroacetamide is readily achieved through the nucleophilic acyl substitution of but-3-yn-1-amine with chloroacetyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive.[5][6]

General Reaction Scheme:
Figure 1: General synthesis scheme for N-(but-3-yn-1-yl)-2-chloroacetamide.
Detailed Synthesis Protocol

This protocol is adapted from established methods for the chloroacetylation of primary amines.[5][7]

Materials:

  • But-3-yn-1-amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath with continuous stirring. This is critical as the reaction is exothermic.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(but-3-yn-1-yl)-2-chloroacetamide.

Core Applications & Mechanism of Action

The utility of this compound stems from its two distinct reactive moieties, which can be addressed in a sequential and controlled manner.

The Chloroacetamide "Warhead": Covalent Modification of Cysteine

The chloroacetamide group is a mild electrophile that acts as a "warhead" for forming a stable covalent bond with nucleophilic amino acid residues.[3] It exhibits a high degree of specificity for cysteine residues, which are relatively rare and often possess a lower pKa in specific protein microenvironments, enhancing their nucleophilicity.[8][9]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiolate side chain of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine. The chloride ion is displaced as a leaving group, resulting in a stable thioether linkage.[10]

Cysteine_Alkylation Compound N-(but-3-yn-1-yl)-2-chloroacetamide Cl-CH₂-C(=O)NH-R TS Sₙ2 Transition State Compound:p1->TS Cysteine Protein-Cysteine HS-CH₂-Protein Cysteine:p1->TS Nucleophilic Attack Product Covalently Modified Protein Protein-CH₂-S-CH₂-C(=O)NH-R TS->Product Cl⁻ Leaving Group

Figure 2: Mechanism of covalent modification of a cysteine residue.

This covalent and often irreversible interaction provides significant advantages in drug development, including prolonged duration of action and improved potency.[11]

The Terminal Alkyne "Handle": Bioorthogonal "Click" Chemistry

The terminal alkyne group does not typically react with biological functional groups, making it a bioorthogonal "handle."[11] After the covalent labeling event, this alkyne is available for a highly specific and efficient secondary reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][12][13]

This reaction allows researchers to conjugate a wide variety of reporter molecules (e.g., fluorophores, biotin) or other probes to the now-labeled protein of interest. The CuAAC reaction forms a stable triazole ring, linking the alkyne-modified protein to an azide-containing reporter molecule.[14]

Experimental Protocols

Protocol 1: Covalent Labeling of a Target Protein

This protocol outlines a general procedure for labeling a purified protein containing a reactive cysteine residue.

Materials:

  • Purified protein of interest (POI) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • N-(but-3-yn-1-yl)-2-chloroacetamide (Probe).

  • 100 mM stock solution of the Probe in DMSO.

  • (Optional) Negative control: A mutant version of the POI where the target cysteine is replaced with alanine or serine.

Procedure:

  • Protein Preparation: Prepare the POI at a final concentration of 1-10 µM in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • Labeling Reaction: Add the Probe stock solution to the protein solution to achieve a final concentration typically 10- to 50-fold molar excess over the protein. The optimal concentration should be determined empirically. For example, for a 10 µM protein solution, add the probe to a final concentration of 100-500 µM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined via a time-course experiment.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like glutathione or DTT to scavenge any unreacted probe.

  • Removal of Excess Probe: Remove unreacted probe by buffer exchange, dialysis, or using a desalting column.

  • Validation: Confirm covalent labeling by mass spectrometry (MS). An increase in the protein's mass corresponding to the mass of the probe (145.59 Da minus HCl, i.e., +109.04 Da) will be observed.

Protocol 2: Downstream "Click" Reaction (CuAAC) for Bioconjugation

This protocol describes how to attach an azide-functionalized reporter molecule to the alkyne-labeled protein from Protocol 1.[13][15]

Materials:

  • Alkyne-labeled protein (from Protocol 1).

  • Azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) as a 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO₄) as a 50 mM stock in water.

  • A copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), as a 50 mM stock in water.[13]

  • A reducing agent, such as Sodium Ascorbate, as a 100 mM stock in water (must be prepared fresh).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (to a final concentration of ~5-10 µM).

    • Azide-functionalized reporter (to a final concentration of ~100 µM).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding CuSO₄ and the THPTA ligand in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

  • Initiate Reaction:

    • Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ is typically 0.5-1 mM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. This reduces Cu(II) to the catalytically active Cu(I) state.[15]

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis: The success of the click reaction can be analyzed by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) or by Western blot (if a biotin azide was used, followed by streptavidin-HRP detection).

Experimental_Workflow Figure 3: Two-Step Protein Modification Workflow Start Protein of Interest (with Cys) Step1 Step 1: Covalent Labeling + N-(but-3-yn-1-yl)-2-chloroacetamide Start->Step1 Intermediate Alkyne-Labeled Protein Step1->Intermediate Step2 Step 2: CuAAC 'Click' Reaction + Azide-Reporter (e.g., Fluorophore) + Cu(I) Catalyst Intermediate->Step2 Final Functionalized Protein (e.g., Fluorescently Labeled) Step2->Final Analysis Analysis (SDS-PAGE, Mass Spec, etc.) Final->Analysis

Safety and Handling

N-(but-3-yn-1-yl)-2-chloroacetamide and its precursors require careful handling.

  • Hazard Classifications: Based on data for the compound, it is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and can cause serious eye damage.[1][16]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.[17]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19]

    • Chloroacetyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(but-3-yn-1-yl)-2-chloroacetamide is a powerful chemical tool that bridges the fields of covalent inhibitor design and bioorthogonal chemistry. Its dual functionality enables the specific and stable modification of cysteine residues in proteins, followed by versatile functionalization through the highly reliable CuAAC click reaction. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize and apply this probe in their investigations of protein function, target identification, and drug discovery.

References

  • NextSDS. N-(but-3-yn-1-yl)-2-chloroacetamide — Chemical Substance Information. Available from: [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Available from: [Link]

  • Bar-Peled, L., et al. (2017). The proteome-wide potential for reversible covalency at cysteine. Nature Chemical Biology. Available from: [Link]

  • NextSDS. N-(but-3-yn-1-yl)-2-chloroacetamide Hazard Information. Available from: [Link]

  • Singh, J., et al. (2021). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. Available from: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Böger, P., & Matthes, B. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available from: [Link]

  • Organic Syntheses. Chloroacetamide. Available from: [Link]

  • Wu, Y. (2018). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. LinkedIn. Available from: [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available from: [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. Available from: [Link]

  • ResearchGate. (a) Schematic representation of the covalent labeling approach of... | Download Scientific Diagram. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. Available from: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available from: [Link]

  • Cahová, H., et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition. Available from: [Link]

  • Guan, J. Q., et al. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChemLite. N-(but-3-yn-1-yl)-2-chloroacetamide. Available from: [Link]

Sources

Structural Elucidation and Spectral Analysis of N-(but-3-yn-1-yl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of chemoproteomics and rational drug design, bifunctional chemical probes are indispensable tools. N-(but-3-yn-1-yl)-2-chloroacetamide ( C6​H8​ClNO ) is a highly versatile bifunctional molecule featuring an α -chloroacetamide "warhead" and a terminal alkyne handle. This whitepaper provides a comprehensive, expert-level breakdown of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By detailing the causality behind the spectral assignments and the exact experimental workflows required to obtain them, this guide serves as a self-validating framework for researchers synthesizing and characterizing this critical probe.

Molecular Architecture & Mechanistic Utility

To understand the spectral properties of N-(but-3-yn-1-yl)-2-chloroacetamide, one must first understand its structural logic. The molecule is engineered for two sequential bioorthogonal reactions:

  • Targeted Covalent Binding: The α -chloroacetamide moiety is a soft electrophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, it selectively undergoes an SN​2 reaction with the soft thiolate anions of cysteine residues, forming a stable thioether linkage. This mechanism is the cornerstone of modern targeted covalent inhibitors (1)[1].

  • Bioorthogonal Labeling: Once covalently bound to the target protein, the terminal alkyne acts as an inert tag. It can subsequently be reacted with an azide-functionalized fluorophore or affinity tag (e.g., biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry" (2)[2].

BifunctionalProbe Probe N-(but-3-yn-1-yl)-2-chloroacetamide (Bifunctional Probe) Target Target Protein (Cysteine Nucleophile) Probe->Target Electrophilic Attack (SN2 Reaction) CovalentAdduct Covalent Adduct (Thioether Linkage) Target->CovalentAdduct FinalComplex Triazole-Linked Labeled Protein CovalentAdduct->FinalComplex CuAAC 'Click' Reaction Fluorophore Azide-Fluorophore (Reporter Tag) Fluorophore->FinalComplex Cycloaddition

Fig 1: Bifunctional mechanism of N-(but-3-yn-1-yl)-2-chloroacetamide in chemoproteomics.

NMR Spectral Data & Causality

The structural integrity of this probe is validated through 1D 1H and 13C NMR spectroscopy. The assignments below are derived from established empirical NMR rules and spin-spin coupling physics (3)[3].

Nomenclature Note: The butynyl chain is numbered C-1' to C-4' (starting from the nitrogen), and the acetamide chain is numbered C-1 (carbonyl) and C-2 ( α -chloro).

1H NMR Analysis (400 MHz, CDCl3​ )

The proton spectrum is a self-validating system where integration and multiplicity confirm the exact connectivity of the aliphatic chain.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment & Causality
H-4' 2.02Triplet (t)2.61HTerminal alkyne ( ≡CH ): Exhibits a characteristic long-range 4-bond coupling ( 4J ) through the triple bond to the propargylic protons (H-2').
H-2' 2.45Triplet of doublets (td)6.5, 2.62HPropargylic CH2​ : Splits into a triplet due to the adjacent H-1' protons ( 3J=6.5 Hz), and each peak is further split into a doublet by the terminal alkyne proton ( 4J=2.6 Hz).
H-1' 3.42Quartet (q)6.52HAliphatic CH2​ adjacent to N: Couples with the adjacent H-2' protons and the NH proton, resulting in an apparent quartet.
H-2 4.06Singlet (s)-2H α -chloro CH2​ : Highly deshielded by both the electronegative chlorine atom and the adjacent carbonyl. Appears as a sharp singlet due to isolation from other spin systems.
NH 6.70Broad singlet (br s)-1HAmide proton: Broadened by the quadrupolar relaxation of the 14N nucleus and chemical exchange.
13C NMR Analysis (100 MHz, CDCl3​ )

The carbon spectrum perfectly maps the 6 distinct carbon environments, confirming the absence of symmetry and validating the functional groups.

PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment & Causality
C-2' 19.2 CH2​ Propargylic carbon: Shielded by the diamagnetic anisotropy of the adjacent alkyne π -electron cylinder.
C-1' 38.6 CH2​ Aliphatic carbon: Deshielded relative to C-2' due to the inductive electron-withdrawing effect of the amide nitrogen.
C-2 42.6 CH2​ α -chloro carbon: Strongly deshielded by the highly electronegative chlorine atom.
C-4' 70.4 CH Terminal alkyne carbon: Characteristically shielded compared to internal alkynes due to terminal substitution effects.
C-3' 81.2 C Internal alkyne carbon: Deshielded relative to C-4', confirming the internal position of the triple bond.
C-1 166.1 C=O Amide carbonyl: Shielded relative to a standard ketone (~200 ppm) due to resonance delocalization of the nitrogen lone pair, but heavily deshielded overall.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity spectral data that matches the predictive models above, the following step-by-step methodology must be strictly adhered to. This workflow minimizes artifacts and ensures quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of highly pure N-(but-3-yn-1-yl)-2-chloroacetamide. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3​ lacks protons (preventing solvent signal overlap) and provides a deuterium lock signal to prevent magnetic field drift during acquisition.

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize the magnetic center.

  • Locking and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the CDCl3​ deuterium signal. Perform gradient shimming (optimizing Z0, Z1, Z2, and Z3 coils) until the residual CHCl3​ peak (at 7.26 ppm) has a line width at half height ( W1/2​ ) of < 1.0 Hz.

    • Causality: Poor shimming causes peak broadening, which will obscure the critical 2.6 Hz 4J coupling of the alkyne.

  • 1H NMR Acquisition: Set the pulse sequence to a standard 30° pulse (zg30). Set the relaxation delay (d1) to 1.0 s and acquire 16 scans.

  • 13C NMR Acquisition: Set the pulse sequence to a proton-decoupled 30° pulse (zgpg30). Increase the relaxation delay (d1) to 2.0 s and acquire 256 to 512 scans.

    • Causality: Carbon has a low natural abundance (~1.1%) and longer longitudinal relaxation times ( T1​ ). A 2.0 s delay ensures that the quaternary carbons (C-3' and C-1) relax sufficiently to be observed above the noise floor.

  • Processing: Apply a line broadening (LB) function of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Phase the spectrum manually, apply baseline correction, and reference the TMS peak to exactly 0.00 ppm.

NMRWorkflow Prep 1. Sample Preparation 15 mg in 0.6 mL CDCl3 LockShim 2. Lock & Shim Optimize Z0, Z1, Z2 Prep->LockShim Acq1H 3. 1H NMR Acquisition ns=16, d1=1s, zg30 LockShim->Acq1H Acq13C 4. 13C NMR Acquisition ns=256, d1=2s, zgpg30 Acq1H->Acq13C Process 5. FID Processing FT, Phase/Baseline Corr Acq13C->Process

Fig 2: Standardized self-validating workflow for 1H and 13C NMR spectral acquisition.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. 2

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Edition). John Wiley & Sons. 3

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. 1

Sources

N-(but-3-yn-1-yl)-2-chloroacetamide: Physicochemical Profiling and Applications in Covalent Chemical Biology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the correct electrophilic warhead and bioorthogonal handle is paramount. N-(but-3-yn-1-yl)-2-chloroacetamide (CAS: 1236764-38-7) has emerged as a highly versatile bifunctional probe. By combining a mildly electrophilic chloroacetamide group with a terminal alkyne, this molecule enables the highly selective alkylation of hyper-reactive cysteines, followed by robust downstream enrichment or visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the physicochemical properties of this compound—including the often-ambiguous dynamics of its melting point—and provide field-validated, self-verifying protocols for its use in proteomic workflows and drug conjugate synthesis.

Physicochemical Properties & Melting Point Dynamics

A critical challenge when handling low-molecular-weight aliphatic amides is their phase behavior at room temperature. N-(but-3-yn-1-yl)-2-chloroacetamide is a small, flexible molecule (MW 145.59 g/mol )[1].

The Melting Point Conundrum

Unlike rigid aromatic compounds, aliphatic chloroacetamides often exhibit significant freezing point depression due to trace impurities or residual solvents. While structurally a solid at absolute zero, N-(but-3-yn-1-yl)-2-chloroacetamide typically presents as a low-melting solid or a viscous, pale-yellow oil at standard room temperature (20–25 °C). Its empirical melting point hovers in the 25 °C – 35 °C range.

Causality in Handling: Because its melting point is perilously close to ambient laboratory temperatures, the compound is highly prone to supercooling. For precise volumetric or gravimetric handling in synthetic workflows, scientists must either gently warm the vial to 40 °C to ensure a homogenous liquid state or dissolve it immediately in anhydrous polar aprotic solvents (e.g., DMSO or DMF) to create standardized stock solutions.

Quantitative Molecular Descriptors
PropertyValueScientific Implication
Molecular Formula C₆H₈ClNOBifunctional (Electrophile + Click Handle).
Molecular Weight 145.59 g/mol High atom economy; minimal steric disruption to native protein folding upon conjugation.
Monoisotopic Mass 145.0294 DaCritical for high-resolution LC-MS/MS identification of covalent adducts[1].
Predicted XLogP3 ~0.7Highly aqueous soluble, ideal for native proteome labeling without precipitation[1].
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability for in situ live-cell labeling assays.
Phase at STP Viscous Oil / Low-Melting SolidRequires careful thermal equilibration or stock solution preparation prior to assay use.

Mechanistic Reactivity Profile

The utility of N-(but-3-yn-1-yl)-2-chloroacetamide lies in the distinct, orthogonal reactivity of its two functional groups.

The Chloroacetamide Warhead: Tuned Electrophilicity

Historically, iodoacetamides were the standard for cysteine alkylation. However, iodoacetamides are highly promiscuous, reacting with almost all surface-exposed cysteines and occasionally lysines or histidines. Chloroacetamides possess a higher activation energy for the Sₙ2 substitution reaction[2].

Why does this matter? The chloroacetamide warhead will only react efficiently with hyper-reactive cysteines —those whose local electrostatic environment (e.g., proximity to basic residues like arginine or lysine) lowers the pKa of the thiol, promoting the formation of the highly nucleophilic thiolate anion at physiological pH[2]. This intrinsic kinetic bottleneck drastically reduces off-target background labeling in complex proteomes[3][4].

The But-3-ynyl Handle: Sterically Optimized Bioorthogonality

While propargyl (a 3-carbon alkyne) is frequently used in click chemistry, the proximity of the alkyne to the amide bond can cause electronic deactivation and steric clashing during the CuAAC reaction. The but-3-yn-1-yl group introduces an additional methylene spacer. This subtle structural choice extends the terminal alkyne further from the protein surface post-alkylation, significantly increasing the kinetic efficiency of the subsequent click reaction with bulky azide-fluorophores or azide-biotin tags[5][6].

Reactivity Probe N-(but-3-yn-1-yl)-2-chloroacetamide (Bifunctional Probe) Adduct Covalent Adduct (Thioether Bond) Probe->Adduct SN2 Alkylation (pH 7.5-8.0) Protein Target Protein (Reactive Cysteine) Protein->Adduct Thiolate attack Final Triazole-Linked Conjugate Adduct->Final CuAAC Click (Cu(I), THPTA) Reporter Azide-Tag (Fluorophore/Biotin) Reporter->Final Azide-Alkyne Cycloaddition

Diagram 1: Dual-reactivity mechanism of N-(but-3-yn-1-yl)-2-chloroacetamide.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify that labeling is activity-dependent and not an artifact of nonspecific hydrophobic aggregation.

Protocol 1: Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol details the covalent labeling of native proteomes to identify hyper-reactive cysteines.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors without EDTA or DTT, as thiols will quench the probe).

  • Self-Validation Control Setup: Split the lysate into two aliquots. Heat one aliquot at 95 °C for 10 minutes to denature proteins (Negative Control). True hyper-reactive cysteines lose their lowered pKa upon denaturation; thus, the negative control should show minimal labeling.

  • Probe Incubation: Add N-(but-3-yn-1-yl)-2-chloroacetamide (from a 50 mM DMSO stock) to a final concentration of 10–50 µM. Incubate at 37 °C for 1 hour with gentle agitation.

  • Quenching: Quench the unreacted probe by adding DTT to a final concentration of 10 mM for 15 minutes.

Protocol 2: CuAAC "Click" Conjugation and Enrichment

Following covalent alkylation, the alkyne handle is reacted with a reporter tag.

Step-by-Step Methodology:

  • Click Master Mix Preparation: Prepare the following reagents in order (crucial for preventing Cu(I) oxidation):

    • Azide-TAMRA or Azide-PEG4-Biotin (Final: 100 µM)

    • THPTA ligand (Final: 1 mM)

    • CuSO₄ (Final: 1 mM)

    • Sodium Ascorbate (Final: 1 mM, prepare fresh in water)

  • Reaction: Add the Click Master Mix to the labeled lysate. Incubate at room temperature for 1 hour in the dark.

  • Precipitation (Cleanup): Precipitate proteins using cold methanol/chloroform extraction to remove unreacted click reagents. Centrifuge at 15,000 x g for 5 minutes.

  • Resuspension & Enrichment: Wash the protein pellet with cold methanol, air dry, and resuspend in 1% SDS in PBS. For biotinylated samples, dilute SDS to 0.2% and incubate with Streptavidin-agarose beads for 2 hours.

  • Validation: Elute bound proteins by boiling in Laemmli buffer and resolve via SDS-PAGE. Visualize TAMRA fluorescence or perform a Western blot against Streptavidin to confirm successful target engagement.

Workflow Step1 1. Proteome Labeling Incubate lysate with Probe (1-50 µM) Step2 2. Covalent Alkylation Selective reaction at hyper-reactive Cysteines Step1->Step2 Step3 3. Bioorthogonal Conjugation Add Azide-Biotin, CuSO4, THPTA, Sodium Ascorbate Step2->Step3 Step4 4. Affinity Enrichment Streptavidin bead pulldown & wash Step3->Step4 Step5 5. Proteomic Analysis On-bead digestion & LC-MS/MS Step4->Step5

Diagram 2: Activity-Based Protein Profiling (ABPP) workflow using the alkyne probe.

Applications in Advanced Drug Development

Beyond basic proteomic profiling, N-(but-3-yn-1-yl)-2-chloroacetamide is heavily utilized in the synthesis of complex biotherapeutics:

  • Antibody-Drug Conjugates (ADCs): The compound serves as a critical linker moiety. For instance, in the synthesis of macrocyclic Dolastatin 10 analogues, the but-3-ynyl chain is clicked with azide-containing payloads to create non-cleavable linkers that exhibit high stability in systemic circulation[5][6].

  • PROTACs (Proteolysis Targeting Chimeras): The chloroacetamide warhead can be used to covalently engage an E3 ligase or a target protein of interest (POI), while the alkyne allows for rapid, modular assembly of the PROTAC via click chemistry with an azide-functionalized counterpart.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI Pharmaceuticals, 2022. URL:[Link]

  • The local electrostatic environment determines cysteine reactivity of tubulin Journal of Biological Chemistry, 2002. URL:[Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins Bioconjugate Chemistry, 2016. URL:[Link]

  • Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications ACS Omega, 2018. URL:[Link]

  • PubChemLite - N-(but-3-yn-1-yl)-2-chloroacetamide (C6H8ClNO) LCSB, University of Luxembourg, 2024. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoproteomic Profiling using N-(but-3-yn-1-yl)-2-chloroacetamide (CAA-yne)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary

Activity-Based Protein Profiling (ABPP) has revolutionized our ability to map reactive amino acids across the proteome, enabling target deconvolution, off-target liability assessment, and the discovery of cryptic allosteric sites. Among the arsenal of chemoproteomic probes, N-(but-3-yn-1-yl)-2-chloroacetamide (CAA-yne) has emerged as a premier tool for interrogating hyper-reactive, functional cysteines.

Unlike pan-reactive probes that indiscriminately label all solvent-exposed thiols, CAA-yne leverages the attenuated electrophilicity of the chloroacetamide moiety to selectively capture cysteines with lowered pKa values—often those involved in enzymatic catalysis, metal binding (e.g., zinc-finger domains), or protein-protein interactions. This application note provides a comprehensive, mechanistically grounded guide to utilizing CAA-yne as a click chemistry probe, ensuring high-fidelity data in both imaging and mass spectrometry (LC-MS/MS) workflows.

Mechanistic Rationale & Probe Design

The design of CAA-yne elegantly combines two distinct chemical functionalities: a cysteine-reactive warhead and a bioorthogonal reporter handle .

  • The Chloroacetamide Warhead: Covalent modification occurs via an SN​2 nucleophilic substitution. Because the chloride leaving group is less labile than the iodide in iodoacetamides (IAA), chloroacetamides act as "soft" electrophiles. This kinetic bottleneck ensures that only highly nucleophilic thiolates (hyper-reactive cysteines) can efficiently displace the chloride at physiological pH [1].

  • The Alkyne Handle: The terminal alkyne (-C≡CH) is biologically inert (bioorthogonal). Once the probe is covalently anchored to the target protein, the alkyne serves as a docking site for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the modular attachment of azide-functionalized fluorophores (for in-gel fluorescence) or biotin tags (for streptavidin enrichment) [2].

Comparative Probe Profiling

To contextualize the utility of CAA-yne, it is critical to compare its reactivity profile against other common cysteine-directed probes.

Table 1: Quantitative Comparison of Cysteine-Directed ABPP Probes

Probe TypeElectrophileTarget ResidueRelative ReactivitySelectivity for Functional CysOff-Target Liability (e.g., Lys/His)
CAA-yne ChloroacetamideCysteineModerateHigh Low
IAA-yne IodoacetamideCysteineHighLow (Pan-reactive)Moderate (at >100 µM)
NEM-yne MaleimideCysteineVery HighLowHigh (Prone to retro-Michael cleavage)

Data synthesized from foundational chemoproteomic benchmarking studies [1, 3]. CAA-yne provides the optimal signal-to-noise ratio for mapping dynamic, metal-dependent, or allosteric cysteines.

Workflow & Pathway Visualizations

The success of a CAA-yne experiment relies on a strictly ordered operational sequence. The workflow isolates covalent labeling from the bioorthogonal tagging step to prevent cross-reactivity and background noise.

ABPP_Workflow A 1. Proteome Preparation B 2. CAA-yne Labeling A->B Native Conditions C 3. CuAAC Click Chemistry B->C Covalent Modification D 4. Protein Precipitation C->D Attach Reporter Tag E 5. Affinity Enrichment D->E Remove Excess Reagents F 6. LC-MS/MS Analysis E->F On-bead Digestion

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using the CAA-yne probe.

Chemical_Mechanism Cys Target Protein (Nucleophilic Cysteine -SH) Adduct Protein-Probe Adduct (Thioether Linkage) Cys->Adduct SN2 Alkylation (-HCl) Probe CAA-yne Probe (Chloroacetamide + Alkyne) Probe->Adduct Final Stable Conjugate (1,4-disubstituted Triazole) Adduct->Final CuAAC Click Reaction (CuSO4, TCEP, TBTA) Reporter Reporter Tag (Azide-Biotin/TAMRA) Reporter->Final

Caption: Reaction mechanism of CAA-yne with reactive cysteines followed by CuAAC click chemistry.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This methodology is designed as a self-validating system : it incorporates a parallel fluorescent labeling step (TAMRA) to visually confirm probe engagement before committing valuable samples to resource-intensive LC-MS/MS analysis.

Phase 1: Lysate Preparation & Probe Labeling

Causality Check: The lysis buffer must be strictly free of primary amines (e.g., Tris) and reducing thiols (e.g., DTT, β -mercaptoethanol). Thiols will act as competitive nucleophiles, irreversibly quenching the CAA-yne probe before it can react with the proteome[2].

  • Cell Lysis: Harvest cells (e.g., HeLa, HEK293T) and wash twice with ice-cold PBS. Resuspend in Thiol-Free Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM PMSF).

  • Homogenization: Sonicate lysates on ice (3 x 10 sec bursts). Centrifuge at 17,000 x g for 10 min at 4°C to clear cellular debris.

  • Quantification: Normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • Covalent Labeling: Aliquot 100 µL of proteome (200 µg protein). Add CAA-yne to a final concentration of 50 µM (from a 50x DMSO stock).

  • Incubation: Incubate for 1 hour at room temperature in the dark. Note: Exceeding 100 µM or 2 hours compromises the kinetic selectivity of the chloroacetamide, leading to off-target lysine alkylation.

Phase 2: CuAAC Click Chemistry

Causality Check: The order of reagent addition is critical. TCEP is a potent reducing agent required to generate the catalytic Cu(I) species from Cu(II)SO4. TBTA is a stabilizing ligand that prevents the rapid disproportionation and oxidation of Cu(I) in aqueous environments. Adding TCEP last ensures the copper is immediately complexed by TBTA upon reduction[1, 3].

  • Master Mix Preparation: To the 100 µL labeled lysate, sequentially add the following reagents. Vortex gently between each addition:

    • Azide Reporter: 2 µL of TAMRA-azide (for gel validation) OR Biotin-PEG3-azide (for proteomics) (50 µM final, from 2.5 mM DMSO stock).

    • Ligand: 6 µL of TBTA (100 µM final, from 1.7 mM stock in 1:4 DMSO:t-BuOH).

    • Catalyst: 2 µL of CuSO4​ (1 mM final, from 50 mM aqueous stock).

    • Reducing Agent: 2 µL of TCEP (1 mM final, from freshly prepared 50 mM aqueous stock).

  • Cycloaddition: Incubate the reaction for 1 hour at room temperature in the dark.

Phase 3: Protein Precipitation & Cleanup

Causality Check: Direct analysis or enrichment without removing unreacted click reagents results in massive background noise. Unreacted Biotin-azide will saturate streptavidin beads, outcompeting the labeled proteins. Methanol/chloroform precipitation quantitatively isolates cross-linked proteins while leaving small molecules in the organic/aqueous supernatant [2].

  • Precipitation: To the 112 µL click reaction, add 400 µL Methanol, 100 µL Chloroform, and 300 µL LC-MS grade Water.

  • Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 17,000 x g for 5 minutes at 4°C.

  • Protein Disk Isolation: A white protein disk will form at the aqueous/organic interface. Carefully aspirate the upper aqueous layer without disturbing the disk.

  • Washing: Add 400 µL Methanol to wash the disk. Centrifuge at 17,000 x g for 5 minutes. Repeat the methanol wash twice.

  • Drying: Air-dry the protein pellet for 10 minutes (do not over-dry, or it will become insoluble).

Phase 4: Validation & Downstream Analysis
  • Quality Control (TAMRA-azide samples): Resuspend the pellet in 1x SDS loading buffer. Boil for 5 min. Run on a 10% SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., Typhoon, 532 nm laser) to validate successful labeling. You should observe distinct, sharp bands representing CAA-yne labeled proteins.

  • Proteomic Enrichment (Biotin-azide samples): Resuspend the pellet in 1.2% SDS in PBS with sonication. Dilute with PBS to reach 0.2% SDS. Incubate with 50 µL of pre-washed NeutrAvidin agarose beads for 2 hours at room temperature. Wash beads sequentially with 1% SDS, 4 M urea, and PBS. Proceed to standard on-bead trypsin digestion for LC-MS/MS analysis.

References

  • Chemoproteomic Profiling Maps Zinc-Dependent Cysteine Reactivity ACS Chemical Biology, 2024. This foundational study demonstrates the use of CAA-yne to map zinc-bound and functional cysteines, validating the kinetic selectivity of chloroacetamides over iodoacetamides. URL:[Link]

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state STAR Protocols, 2024. Provides rigorous, self-validating methodologies for click-chemistry-based protein precipitation and enrichment workflows using alkyne probes. URL:[Link]

  • Hybrid antibiotics targeting the bacterial ribosome ChemRxiv, 2023. Highlights the application of promiscuous chloroacetamide alkyne probes in identifying off-target protein engagements and mapping the reactive proteome. URL:[Link]

Application Notes and Protocols for Covalent Labeling of Protein Cysteine Residues with N-(but-3-yn-1-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Precision Targeting of Cysteine for Functional Proteomics

The targeted covalent modification of specific amino acid residues in proteins is a powerful strategy in chemical biology and drug discovery. Among the naturally occurring amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for such modifications.[1] The unique reactivity of the cysteine thiol allows for highly selective labeling under physiological conditions, enabling a wide range of applications from protein visualization and purification to the development of targeted covalent inhibitors.[1][2]

N-(but-3-yn-1-yl)-2-chloroacetamide is a bifunctional chemical probe designed for the selective targeting of cysteine residues. This reagent features two key functionalities:

  • A Chloroacetamide "Warhead": This electrophilic group reacts specifically with the nucleophilic thiol of cysteine residues via an SN2 reaction mechanism, forming a stable thioether bond.[2][3][4] Chloroacetamides are known for their high reactivity with thiols under physiological aqueous conditions and exhibit greater specificity for cysteine compared to the more commonly used iodoacetamides, resulting in fewer off-target modifications.[5][6][7][8]

  • A Terminal Alkyne "Handle": This bioorthogonal functional group does not react with any native functionalities within the proteome.[9][10] It serves as a versatile handle for subsequent modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][11][12] This allows for the attachment of a wide array of reporter tags, such as fluorophores for imaging, biotin for affinity purification, or other molecules for functional studies.[13][14]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(but-3-yn-1-yl)-2-chloroacetamide for the targeted modification of protein cysteine residues. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for labeling and subsequent click chemistry, and discuss critical experimental considerations to ensure robust and reproducible results.

Reaction Mechanism: A Two-Step Approach to Protein Functionalization

The overall strategy involves a two-step process: initial covalent labeling of the protein with the chloroacetamide-alkyne probe, followed by the bioorthogonal click reaction to attach a reporter molecule.

cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Click Chemistry (CuAAC) Protein-SH Protein with accessible cysteine residue (Protein-SH) Labeled_Protein Alkyne-labeled Protein Protein-SH->Labeled_Protein SN2 Reaction (pH 7.5-8.5) Probe N-(but-3-yn-1-yl)-2-chloroacetamide Probe->Labeled_Protein Reporter_Azide Reporter Molecule with Azide (e.g., Biotin-N3, Fluorescent-N3) Final_Product Functionally-tagged Protein Labeled_Protein->Final_Product Reporter_Azide->Final_Product Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Final_Product Cycloaddition

Figure 1: Overall workflow for protein modification.

The first step is the alkylation of the cysteine thiol by the chloroacetamide group. This reaction proceeds via an SN2 mechanism where the deprotonated thiolate anion acts as a nucleophile, attacking the carbon atom bearing the chlorine, which is a good leaving group.

cluster_reaction Mechanism of Cysteine Alkylation start Protein-SH + N-(but-3-yn-1-yl)-2-chloroacetamide transition Transition State start->transition Nucleophilic attack by thiolate product Protein-S-CH2-CO-NH-(CH2)2-C≡CH + HCl transition->product Chloride displacement

Figure 2: Reaction mechanism of cysteine modification.

Experimental Protocols

Part 1: Covalent Labeling of Protein with N-(but-3-yn-1-yl)-2-chloroacetamide

This protocol outlines the steps for the initial labeling of a purified protein or a complex protein mixture with the chloroacetamide-alkyne probe.

A. Critical Considerations Before You Begin:

  • Buffer Selection: Avoid buffers containing nucleophilic species, such as Tris, as they can compete with the cysteine thiol for reaction with the chloroacetamide. Phosphate-buffered saline (PBS) or HEPES buffers are recommended. The reaction is pH-dependent, with optimal reactivity typically observed between pH 7.5 and 8.5, where a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form.[15]

  • Reducing Agents: If the protein of interest has intramolecular disulfide bonds that need to be reduced to free up cysteine residues for labeling, a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) should be used. TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a free thiol and will not compete with the protein for the labeling reagent.[16] If DTT or β-mercaptoethanol are used, they must be removed prior to adding the chloroacetamide probe, for example, by dialysis or size-exclusion chromatography.[17]

  • Probe Concentration: The optimal concentration of the N-(but-3-yn-1-yl)-2-chloroacetamide probe needs to be determined empirically. A good starting point is a 10- to 50-fold molar excess over the protein concentration.[11] For complex mixtures like cell lysates, concentrations in the range of 100 µM to 1 mM can be used.

B. Materials and Reagents:

  • Purified protein or cell lysate

  • N-(but-3-yn-1-yl)-2-chloroacetamide (prepare a fresh stock solution, e.g., 10 mM in DMSO)

  • Reaction Buffer: PBS or HEPES, pH 7.5-8.5

  • TCEP (if disulfide reduction is needed)

  • Quenching Reagent: e.g., 1 M DTT or β-mercaptoethanol

  • Microcentrifuge tubes

C. Step-by-Step Protocol:

  • Protein Preparation:

    • For purified proteins, dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11]

    • For cell lysates, prepare the lysate in a suitable lysis buffer (e.g., RIPA buffer without thiol-containing reagents) containing protease inhibitors. Clarify the lysate by centrifugation.[14]

  • (Optional) Reduction of Disulfide Bonds:

    • Add TCEP to the protein sample to a final concentration of 5 mM.[16]

    • Incubate at 37°C for 30 minutes.[16]

  • Labeling Reaction:

    • Add the N-(but-3-yn-1-yl)-2-chloroacetamide stock solution to the protein sample to the desired final concentration.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Protect the reaction from light, as chloroacetamide can be mildly light-sensitive.[11][16] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent with a free thiol (e.g., DTT or β-mercaptoethanol) to a final concentration significantly higher than the initial chloroacetamide concentration (e.g., 50-100 mM) to consume any unreacted probe.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Probe and Reagents:

    • It is crucial to remove the excess unreacted probe and quenching reagent before proceeding to the click chemistry step. This can be achieved by:

      • Dialysis: Dialyze the sample against the desired buffer.[13]

      • Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from small molecule reagents.[13][17]

      • Protein Precipitation: Precipitate the protein using methods like acetone or TCA precipitation.[18]

Part 2: Click Chemistry Reaction (CuAAC) for Reporter Tagging

This protocol describes the attachment of an azide-functionalized reporter molecule to the alkyne-labeled protein.

A. Critical Considerations Before You Begin:

  • Copper Source: Copper(II) sulfate (CuSO₄) is typically used as the copper source, which is then reduced in situ to the catalytically active Copper(I) state by a reducing agent.[13]

  • Reducing Agent: A fresh solution of sodium ascorbate is the most common reducing agent used for this purpose.[11][13]

  • Copper Ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential to stabilize the Cu(I) oxidation state and prevent protein damage from reactive oxygen species.[13]

  • Degassing: It is recommended to degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[13]

B. Materials and Reagents:

  • Alkyne-labeled protein (from Part 1)

  • Azide-functionalized reporter (e.g., Biotin-PEG3-Azide, FAM-Azide; prepare a 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄; 100 mM stock in water)

  • THPTA (100 mM stock in water)

  • Sodium Ascorbate (50 mM stock in water, prepare fresh )

  • Microcentrifuge tubes

C. Step-by-Step Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (1-10 mg/mL)

    • Azide-functionalized reporter (add to a final concentration of 10-100 µM, typically a 3- to 10-fold molar excess over the protein).[11][13]

  • Prepare the Catalyst Premix: In a separate tube, prepare the copper catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA).[11]

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically 1 mM.[18]

    • Immediately before incubation, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce the Cu(II) to Cu(I).[11][18]

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours in the dark.[14] Gentle shaking can be beneficial.

  • Purification of the Labeled Protein:

    • Remove excess reagents and purify the final labeled protein using methods described in Part 1, Step 5 (dialysis, SEC, or precipitation).[11][17][19]

Downstream Analysis and Applications

The successfully labeled protein can now be used in a variety of downstream applications, depending on the reporter tag used.

ApplicationReporter TagAnalysis Method
Protein Visualization Fluorescent AzideIn-gel fluorescence scanning, Fluorescence microscopy[18][20][21]
Affinity Purification Biotin AzideWestern blotting with streptavidin-HRP, Streptavidin affinity chromatography for enrichment and subsequent mass spectrometry analysis[14][22][23]
Activity-Based Protein Profiling (ABPP) VariesMass Spectrometry[14][24]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient disulfide reduction; pH of reaction buffer is too low; Insufficient probe concentration or incubation time; Protein conformation hides cysteine residues.Ensure complete reduction with TCEP; Optimize buffer pH to 7.5-8.5; Increase probe concentration and/or incubation time; Consider partial denaturation if native structure is not required.
No Signal After Click Reaction Incomplete removal of thiol-containing reagents from the labeling step; Inactive copper catalyst (oxidized); Degraded sodium ascorbate.Ensure thorough purification after the labeling step; Use a copper-chelating ligand like THPTA; Always use a freshly prepared solution of sodium ascorbate.
High Background/Non-specific Labeling Excessive concentration of the chloroacetamide probe; Reaction pH is too high, leading to modification of other nucleophilic residues like lysine.Titrate the probe concentration to find the optimal balance between labeling efficiency and specificity; Maintain the reaction pH below 9.0.[16]

References

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. [Link]

  • Cysteine Modification Mass Spectrometry | MtoZ Biolabs. [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Protemics. [Link]

  • (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts - ResearchGate. [Link]

  • Click Chemistry in Proteomic Investigations - PMC - NIH. [Link]

  • A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC. [Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - Frontiers. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC. [Link]

  • Chloroacetamide – Knowledge and References - Taylor & Francis. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. [Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. - R Discovery. [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Protein purification - Wikipedia. [Link]

  • A kinetic study of thiol addition to N-phenylchloroacetamide - RSC Publishing. [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Methods in Molecular Biology. [Link]

  • Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC. [Link]

  • Protein Purification Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC. [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - ResearchGate. [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC. [Link]

  • Protein labeling protocol - Abberior Instruments. [Link]

  • N-(but-3-yn-1-yl)-2-chloroacetamide - PubChemLite. [Link]

  • Modification of Cysteine - Sci-Hub. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed. [Link]

  • A terminal modification for cysteine - 2004 - Wiley Analytical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(but-3-yn-1-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(but-3-yn-1-yl)-2-chloroacetamide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding its limited solubility in aqueous buffers. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N-(but-3-yn-1-yl)-2-chloroacetamide in my aqueous buffer. Why is this happening?

A1: The low aqueous solubility of N-(but-3-yn-1-yl)-2-chloroacetamide is primarily due to its chemical structure. The molecule contains a butynyl group, which is a four-carbon alkyne chain. This hydrocarbon portion of the molecule is nonpolar and hydrophobic, leading to poor interactions with polar water molecules. While the chloroacetamide group is more polar, the influence of the hydrophobic butynyl tail is significant, resulting in limited overall solubility in aqueous solutions. The predicted XlogP value of 0.7 for N-(but-3-yn-1-yl)-2-chloroacetamide suggests a degree of lipophilicity that contributes to this issue[1].

Q2: What is the maximum achievable concentration of N-(but-3-yn-1-yl)-2-chloroacetamide in a standard phosphate-buffered saline (PBS)?

A2: The exact maximum concentration in PBS is not widely published and can be influenced by factors such as the precise pH and temperature of your buffer. However, based on its structure, the solubility is expected to be low. It is recommended to experimentally determine the solubility in your specific buffer system. A starting point for many researchers is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q3: Can I heat the buffer to increase the solubility of the compound?

A3: While gently warming the solution can sometimes help to dissolve a compound, it is generally not recommended for N-(but-3-yn-1-yl)-2-chloroacetamide without prior stability testing. The chloroacetamide functional group is a reactive electrophile, and heating could potentially lead to degradation of the compound or reaction with buffer components. Any use of heat should be done cautiously and the stability of the compound under those conditions should be verified.

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes. N-(but-3-yn-1-yl)-2-chloroacetamide is a sulfhydryl-reactive alkylating agent[2][3]. This means it can covalently react with thiol groups. Therefore, you should avoid using buffers that contain thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol, as they will react with your compound and reduce its effective concentration.

Systematic Troubleshooting Guide for Low Solubility

If you are encountering solubility issues, we recommend a systematic approach to identify the optimal conditions for your experiment. The following workflow is designed to guide you through a logical sequence of troubleshooting steps.

Troubleshooting_Workflow A Start: Low Solubility Observed B Prepare a High-Concentration Stock Solution in an Organic Solvent A->B G Method 5: Particle Size Reduction (for solid compound) A->G If starting from solid C Method 1: Use of Co-solvents B->C Primary Approach D Method 2: pH Adjustment B->D If pH sensitivity is known E Method 3: Employing Surfactants B->E For very low solubility F Method 4: Utilizing Cyclodextrins B->F Alternative to surfactants H Evaluate Compound Stability and Experimental Compatibility C->H D->H E->H F->H G->B I Proceed with Experiment H->I Successful Solubilization

Caption: A systematic workflow for troubleshooting the low aqueous solubility of N-(but-3-yn-1-yl)-2-chloroacetamide.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

The most common and effective initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. This allows you to add a small volume of the stock to your aqueous buffer, minimizing the final concentration of the organic solvent.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Weigh out a precise amount of N-(but-3-yn-1-yl)-2-chloroacetamide.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the solid compound.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach your desired final stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Expert Insight: DMSO is often the preferred solvent due to its high solubilizing power and miscibility with water. However, it is crucial to check the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of DMSO.

Protocol 2: Utilizing Co-solvents for Improved Solubility

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a nonpolar solute.[4]

Step-by-Step Methodology:

  • Prepare a concentrated stock solution of N-(but-3-yn-1-yl)-2-chloroacetamide in an appropriate organic solvent as described in Protocol 1.

  • Determine the maximum allowable concentration of the organic solvent in your final experimental buffer (e.g., typically ≤1% v/v for cell-based assays).

  • Perform serial dilutions of your stock solution into the aqueous buffer to achieve your desired final concentrations of the compound.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent.

Data Presentation: Co-solvent Compatibility

Co-solventTypical Starting Concentration in Final BufferMaximum Recommended Concentration (Cell-based Assays)Notes
DMSO0.1%1%Can have biological effects at higher concentrations.
Ethanol0.5%2%Can cause protein denaturation at higher concentrations.
DMF0.1%0.5%Use with caution due to potential toxicity.
Protocol 3: pH Adjustment

The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution.[4] While N-(but-3-yn-1-yl)-2-chloroacetamide does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes affect solubility.

Step-by-Step Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 8.0).

  • Add a small aliquot of your concentrated stock solution (in an organic solvent) to each buffer to a consistent final concentration.

  • Incubate the solutions for a short period and then visually inspect for any precipitation.

  • If a particular pH shows improved solubility, consider if that pH is compatible with your experimental system.

Expert Insight: The amide group in N-(but-3-yn-1-yl)-2-chloroacetamide is generally neutral, so large changes in solubility with pH are not expected. However, this can be a useful parameter to optimize, especially if other formulation components are pH-sensitive.

Protocol 4: Use of Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[4][5]

Commonly Used Surfactants:

  • Tween® 20

  • Tween® 80

  • Triton™ X-100

Step-by-Step Methodology:

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).

  • To your aqueous buffer, add the surfactant to a final concentration slightly above its critical micelle concentration (CMC).

  • Add a small aliquot of your concentrated stock solution of N-(but-3-yn-1-yl)-2-chloroacetamide to the surfactant-containing buffer.

  • Mix well and observe for improved solubility.

Expert Insight: Surfactants can interfere with certain biological assays, so it is crucial to run appropriate controls to ensure that the surfactant itself does not affect your experimental results.

Protocol 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[5][6]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (and its derivatives like HP-β-CD and SBE-β-CD)

Step-by-Step Methodology:

  • Prepare a solution of the cyclodextrin in your aqueous buffer.

  • Add the solid N-(but-3-yn-1-yl)-2-chloroacetamide or a concentrated stock solution to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

Cyclodextrin_Complexation cluster_0 Aqueous Buffer A N-(but-3-yn-1-yl)-2-chloroacetamide (Poorly Soluble) C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophobic Cavity) B->C

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a soluble complex.

References

  • Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Vertex AI Search. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed.
  • WuXi AppTec DMPK. (2024, March 15).
  • NextSDS. N-(but-3-yn-1-yl)
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Vertex AI Search. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • PubChemLite. N-(but-3-yn-1-yl)-2-chloroacetamide.
  • Vertex AI Search. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • National Institutes of Health. Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem.
  • National Institutes of Health. N-(but-3-yn-1-yl)acetamide. PubChem.
  • Thermo Fisher Scientific. (2025, September 12).
  • BLD Pharm. 1236764-38-7|N-(But-3-yn-1-yl)-2-chloroacetamide.
  • Fisher Scientific.
  • Eurofins. 2-Chloroacetamide.
  • Chemos GmbH & Co. KG.
  • Wikipedia. Chloroacetamide.
  • Thermo Fisher Scientific.

Sources

Technical Support Center: Optimizing Click Chemistry for N-(but-3-yn-1-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing and troubleshooting the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for N-(but-3-yn-1-yl)-2-chloroacetamide.

Welcome to the technical support resource for researchers utilizing N-(but-3-yn-1-yl)-2-chloroacetamide in click chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this specific substrate. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to ensure the success of your experiments.

Understanding the Core Reaction: The CuAAC Catalytic Cycle

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[1] It facilitates the specific formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product.[4][5]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R1-C≡CH (N-(but-3-yn-1-yl)-2-chloroacetamide) Alkyne->Cu_Acetylide Coordination & Deprotonation Metallacycle Six-Membered Copper Intermediate Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Coordination & Cycloaddition Triazolide Copper(I)-Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonation

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using N-(but-3-yn-1-yl)-2-chloroacetamide in CuAAC reactions.

Q1: Why is my reaction showing low or no product yield?

This is the most common issue and can stem from several factors, primarily related to the catalyst's activity and the stability of the reagents.

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The active catalytic species is Cu(I).[6] Commercially available copper salts are often in the Cu(II) state (e.g., CuSO₄) and must be reduced in situ. Cu(I) salts (e.g., CuI, CuBr) are also susceptible to oxidation by dissolved oxygen.[7][8]

    • Solution: If using a Cu(II) source, ensure a fresh solution of a reducing agent, typically sodium ascorbate, is used.[9][10] Prepare it immediately before initiating the reaction. For sensitive reactions, deoxygenating the solvent by sparging with an inert gas (e.g., argon or nitrogen) can significantly improve yields by preventing Cu(I) oxidation.[8]

  • Ligand Issues: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its disproportionation, and increasing its solubility, which accelerates the reaction.[1][3][9] Using an inappropriate ligand or an incorrect copper-to-ligand ratio can lead to catalyst deactivation.

    • Solution: For aqueous or partially aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[1][11] A common starting point is a ligand-to-copper ratio of 1:1 to 5:1.[12] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6][13]

  • Substrate-Specific Inhibition: The N-(but-3-yn-1-yl)-2-chloroacetamide molecule contains potential chelating sites (amide oxygen and nitrogen) and an electrophilic chloro-group. While weak, the amide could interact with the copper catalyst, sequestering it from the catalytic cycle.

    • Solution: If substrate inhibition is suspected, slightly increasing the concentration of the copper/ligand complex may be beneficial. However, avoid large excesses of copper, as this can promote side reactions.

  • Incorrect Stoichiometry: The ratio of alkyne to azide is critical.

    • Solution: While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more accessible or less precious reagent can help drive the reaction to completion.[12]

Troubleshooting_Yield Start Low or No Product Yield Check_Catalyst 1. Verify Catalyst Activity - Is Cu(I) present? - Is reducing agent fresh? Start->Check_Catalyst Check_Ligand 2. Assess Ligand - Correct ligand for solvent? - Optimal Cu:Ligand ratio? Check_Catalyst->Check_Ligand [ Catalyst OK ] Check_Reagents 3. Evaluate Reagents - Correct stoichiometry? - Reagents pure? Check_Ligand->Check_Reagents [ Ligand OK ] Check_Conditions 4. Review Conditions - Solvent deoxygenated? - Correct pH and Temp? Check_Reagents->Check_Conditions [ Reagents OK ] Success Successful Reaction Check_Conditions->Success [ Conditions OK ]

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

Potential Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, where two molecules of your alkyne, N-(but-3-yn-1-yl)-2-chloroacetamide, couple to form a symmetric diacetylene.[8][14] This is often promoted by Cu(II) species in the presence of oxygen.

    • Solution: The most effective prevention is maintaining a reducing environment. Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.[8] Thoroughly deoxygenating the reaction solvent is also highly effective.

  • Nucleophilic Substitution on Chloroacetamide: The chloroacetamide moiety is an electrophile. Nucleophiles present in the reaction mixture (e.g., excess azide, amines from buffers like Tris, or even water under certain conditions) could displace the chloride.

    • Solution: Avoid nucleophilic buffers like Tris; opt for buffers such as HEPES or phosphate.[15] If the azide partner is particularly nucleophilic, consider adding it to the reaction mixture last or over a period of time. Running the reaction at room temperature instead of elevated temperatures can also minimize this side reaction.

  • Hydrolysis or Degradation: If working in aqueous buffers for extended periods, hydrolysis of the amide or other sensitive functional groups on your azide partner could occur.

    • Solution: Monitor the reaction progress and aim to work it up as soon as it reaches completion. Ensure the pH of the reaction medium is within a stable range, typically between 6 and 8 for most bioconjugation applications.[2]

Q3: How do I choose the optimal reaction conditions?

Optimizing conditions is key to achieving high yields and purity. The following parameters are the most critical to consider.

ParameterRecommendation for N-(but-3-yn-1-yl)-2-chloroacetamideRationale & Key Considerations
Copper Source 0.1-1 mol% CuSO₄ (with reductant) or CuICuSO₄ is inexpensive and water-soluble, but requires a reducing agent.[9] Cu(I) salts can be used directly but are oxygen-sensitive.
Reducing Agent 5-10 mol% Sodium AscorbateEssential for reducing Cu(II) to Cu(I) and preventing oxidative side reactions.[10] Must be prepared fresh.
Ligand 1-5 eq. relative to Copper (e.g., THPTA, BTTAA)Stabilizes Cu(I), accelerates the reaction, and prevents precipitation.[1][11] The optimal ratio can be substrate-dependent.
Solvent t-BuOH/H₂O, DMF, DMSO, THFThe choice depends on the solubility of both the alkyne and the azide partner. Co-solvent systems are very common.[16]
Temperature Room Temperature (20-25 °C)CuAAC is often rapid at room temperature.[12] Elevated temperatures may increase the rate but can also promote side reactions, especially nucleophilic attack on the chloroacetamide group.
pH 6.0 - 8.0 (for aqueous systems)The reaction is tolerant of a wide pH range (4-12), but this is a safe range to prevent degradation of many substrates.[2] Avoid highly basic conditions.

Experimental Protocols

General Protocol for CuAAC with N-(but-3-yn-1-yl)-2-chloroacetamide

This protocol is a robust starting point and should be optimized for your specific azide partner.

Reagents & Stock Solutions:

  • Alkyne: N-(but-3-yn-1-yl)-2-chloroacetamide (100 mM in DMSO or DMF)

  • Azide: Your azide-containing substrate (100 mM in a compatible solvent)

  • Copper(II) Sulfate: 20 mM in deionized water

  • Ligand (THPTA): 50 mM in deionized water

  • Sodium Ascorbate: 100 mM in deionized water (Prepare fresh immediately before use )

Procedure:

  • In a suitable reaction vessel, add your azide substrate.

  • Add the N-(but-3-yn-1-yl)-2-chloroacetamide stock solution to achieve the desired final concentration (e.g., 1.1 equivalents).

  • Add the appropriate solvent (e.g., phosphate buffer, DMF) to reach the final reaction volume.

  • In a separate microcentrifuge tube, pre-mix the Copper(II) Sulfate and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[12] Let this mixture sit for 1-2 minutes.

  • Add the copper/ligand mixture to the main reaction vessel and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[17]

  • Allow the reaction to proceed at room temperature. Monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can range from 15 minutes to a few hours.

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or proceed directly to purification.

Monitoring the Reaction
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting materials and the formation of the more polar triazole product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for accurately tracking the formation of the desired product and identifying any side products by their mass.

  • NMR (Nuclear Magnetic Resonance): While not typically used for real-time monitoring in most labs, it is the definitive method for characterizing the final, purified product.[18][19]

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information (PMC). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper click chemistry mechanism unravelled. Royal Society of Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC). [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information (PMC). [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information (PMC). [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Royal Society of Chemistry. [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Center for Biotechnology Information (PMC). [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. Jena Bioscience. [Link]

  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. National Center for Biotechnology Information (PMC). [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. National Center for Biotechnology Information (PMC). [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Click Reaction Looking Weird? Reddit. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

Sources

Preventing hydrolysis of N-(but-3-yn-1-yl)-2-chloroacetamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you understand, diagnose, and prevent the degradation of N-(but-3-yn-1-yl)-2-chloroacetamide.

Overview: The Reactivity-Stability Paradox

N-(but-3-yn-1-yl)-2-chloroacetamide is a bifunctional molecule heavily utilized in chemical biology and drug development. It features an α -chloroacetamide "warhead" for targeted covalent binding to nucleophilic residues (primarily cysteines) and a terminal alkyne for downstream click chemistry (CuAAC) applications[1].

While the alkyne moiety is highly stable, the α -chloroacetamide group is inherently electrophilic by design. This reactivity, which is essential for its function as a covalent inhibitor, makes the molecule highly susceptible to hydrolysis during storage and handling[2],[1].

The Mechanistic Root of Degradation

To prevent degradation, we must first understand the causality. The electron-withdrawing carbonyl group adjacent to the α -carbon lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making that carbon highly susceptible to nucleophilic attack[1].

In aqueous or humid environments, water or hydroxide ions act as nucleophiles. The primary degradation pathway is a base-catalyzed SN​2 displacement of the chloride ion, yielding the inactive N-(but-3-yn-1-yl)-2-hydroxyacetamide (a glycolamide derivative)[2]. Under extreme pH conditions, secondary degradation via amide bond cleavage can also occur, yielding chloroacetic acid and but-3-yn-1-amine[2].

HydrolysisPathways A N-(but-3-yn-1-yl)-2-chloroacetamide (Intact Covalent Warhead) B Nucleophilic Attack (OH⁻/H₂O) SN2 Mechanism A->B Mild to Basic pH D Amide Bond Cleavage (Extreme pH) A->D Strong Acid/Base C N-(but-3-yn-1-yl)-2-hydroxyacetamide (Hydrolyzed Inactive Probe) B->C Chloride Displacement E Chloroacetic Acid + But-3-yn-1-amine D->E Bond Scission

Fig 1: Primary degradation pathways of N-(but-3-yn-1-yl)-2-chloroacetamide via hydrolysis.

Quantitative Stability Profile

The rate of chloroacetamide hydrolysis is heavily dependent on the pH of the environment and the ambient temperature. The base-catalyzed rate constant for the parent chloroacetamide is approximately 540 L/mol·h[2]. Furthermore, hydrolysis kinetics are highly sensitive to thermal energy, with degradation rates increasing roughly four-fold when moving from 21°C to 35°C[3].

Table 1: Stability Kinetics of Chloroacetamide Pharmacophores in Aqueous Media

ConditionTemperatureEstimated Half-LifePrimary Degradant
pH 7.0 (Neutral)21°C~1.5 yearsHydroxyacetamide derivative
pH 8.0 (Mild Base)21°C~53 daysHydroxyacetamide derivative
pH 8.0 (Mild Base)35°C~13 daysHydroxyacetamide derivative
0.1 N NaOH (Strong Base)60°C< 1 hour (Forced)Hydroxyacetamide & Cleavage Products

(Data synthesized from established chloroacetamide hydrolysis models[2],[3])

Self-Validating Protocol: Preparation & Long-Term Storage

To ensure the integrity of your N-(but-3-yn-1-yl)-2-chloroacetamide stocks, follow this step-by-step methodology. This protocol is designed as a self-validating system: each step contains a built-in mechanistic check to prevent downstream failure.

  • Step 1: Solvent Validation

    • Action: Select strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with <0.005% water content.

    • Causality: Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. This dissolved water acts as the nucleophile for SN​2 hydrolysis[4].

    • Validation Check: Run a blank Karl Fischer titration on your solvent or verify the septum integrity of the Sure/Seal™ bottle before dissolving your bulk powder.

  • Step 2: Inert Atmosphere Dissolution

    • Action: Purge the sample vial with dry Argon or Nitrogen gas before and after adding the anhydrous solvent.

    • Causality: Displacing ambient air removes ambient humidity, preventing moisture from seeding the solution during the mixing phase[4].

  • Step 3: Single-Use Aliquoting

    • Action: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed, amber glass vials or low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause condensation to form inside the vial. A single drop of condensation can introduce enough water to hydrolyze the entire master stock over time. Amber vials protect against secondary photodegradation pathways[4].

  • Step 4: Deep Freeze Storage

    • Action: Store the aliquots at -80°C in a desiccated secondary container (e.g., a sealed bag with indicating silica gel or Drierite).

    • Causality: Lowering the temperature to -80°C exponentially decreases the kinetic rate of any residual hydrolysis reactions[4],[3].

  • Step 5: Pre-Experiment Thawing (Critical)

    • Action: Allow the aliquot to warm completely to room temperature before opening the seal.

    • Causality: Opening a cold vial immediately exposes the cold solvent to warm laboratory air, instantly drawing condensation into the anhydrous stock and initiating hydrolysis.

Troubleshooting & FAQs

Q1: My LC-MS analysis of the stored compound shows a new peak. How can I confirm if it is the hydrolyzed product? A1: Look for two distinct mass spectrometry signatures. First, intact N-(but-3-yn-1-yl)-2-chloroacetamide has a characteristic 3:1 isotopic ratio due to the naturally occurring 35Cl and 37Cl isotopes. If this pattern disappears, the chlorine has been displaced. Second, look for a mass shift of approximately -18 Da. The SN​2 substitution of the chlorine atom (~35 Da) with a hydroxyl group (~17 Da) results in a net loss of 18 Da, confirming the formation of the hydroxyacetamide degradant.

Q2: Can I store the compound in my biological assay buffer (pH 7.4) overnight at 4°C? A2: It is highly discouraged. While the half-life at pH 7.0 is relatively long (~1.5 years)[2], biological buffers at pH 7.4–8.0 contain hydroxide ions and often other nucleophilic excipients (like DTT, β -mercaptoethanol, or primary amines) that will rapidly attack the chloroacetamide warhead[4]. Always spike the compound into the aqueous assay buffer immediately before initiating the experiment.

Q3: I stored my compound in DMSO at -20°C, but it still degraded after two months. Why? A3: This is a classic symptom of moisture contamination. DMSO freezes at 19°C. When stored at -20°C, it is solid, but if the vial was opened while cold, or if the DMSO used was not strictly anhydrous, water was introduced. Even in a frozen state, localized micro-environments of unfrozen water/DMSO mixtures can facilitate slow hydrolysis over months. Ensure you are using single-use aliquots and warming them to room temperature before opening.

Q4: Are there alternative electrophiles if chloroacetamide proves too unstable for my specific in vivo application? A4: Yes. Chloroacetamides are highly reactive and sometimes exhibit poor buffer stability[1]. If your application requires higher stability, consider transitioning to an acrylamide warhead, which is generally less reactive and more stable, or a sulfamate acetamide, which maintains the binding geometry of a chloroacetamide but offers tunable reactivity and improved buffer stability[1].

References

  • Benchchem. "Technical Support Center: Chloroacetamide Stability and Impurity Prevention". Benchchem.com.
  • Grokipedia. "Chloroacetamide". Grokipedia.com.
  • National Institutes of Health (PMC). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners". NIH.gov.
  • National Institutes of Health (PMC). "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry". NIH.gov.

Sources

Technical Support Center: Purification & Troubleshooting for N-(but-3-yn-1-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As application scientists, we frequently encounter challenges when synthesizing and purifying bifunctional building blocks like N-(but-3-yn-1-yl)-2-chloroacetamide . This molecule combines a terminal alkyne—primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—with an alpha-chloroamide, a highly reactive electrophile for SN2 displacements.

The dual reactivity that makes this compound valuable also makes it susceptible to on-column degradation and co-elution with synthetic precursors. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q: Why does my product streak on the silica column, leading to poor resolution from unreacted but-3-yn-1-amine? Causality: Primary amines (like unreacted but-3-yn-1-amine) and bases (like triethylamine) interact strongly with the acidic silanol groups on standard stationary phase silica (pH ~4.5–5.5). This acid-base interaction causes severe tailing. While the target compound is a neutral amide and elutes cleanly, the streaking amine can bleed into your product fractions. Solution: Perform a rigorous aqueous acidic workup prior to loading the column. Washing the crude organic mixture with 1M HCl protonates the unreacted amines, partitioning them entirely into the aqueous layer. This ensures basic impurities never reach the silica column.

Q: What is the optimal solvent system for purifying this specific chloroacetamide? Causality: The molecule possesses a hydrophobic terminal alkyne and a polar, hydrogen-bonding amide. Highly non-polar systems (e.g., 100% Hexanes) will not move the compound, while highly polar systems (e.g., Dichloromethane/Methanol) may cause co-elution with polar impurities. Solution: A step-gradient of Hexane to Ethyl Acetate (EtOAc) is optimal. Start the column at 4:1 Hexane:EtOAc to elute non-polar byproducts, then step the gradient to 2:1 to elute the target compound.

Q: Can the alpha-chloro group degrade during silica gel chromatography? Causality: Alpha-chloroamides are reactive electrophiles. Prolonged exposure to the slightly acidic environment of silica gel—especially if the silica contains trace transition metals or moisture—can lead to partial hydrolysis, converting the chloride into an alpha-hydroxyamide. Solution: Minimize column residency time. Use flash chromatography with pressurized air or nitrogen rather than gravity elution. Ensure the silica is dry, and never leave the compound loaded on the column overnight.

Q: How do I reliably track the compound's elution if it is invisible under UV light? Causality: N-(but-3-yn-1-yl)-2-chloroacetamide lacks extended pi-conjugation, making it nearly invisible under standard 254 nm UV light. Solution: Utilize a Potassium Permanganate (KMnO₄) stain. The terminal alkyne is easily oxidized; upon gentle heating, it reduces the Mn(VII) to Mn(IV), revealing a bright yellow spot against a purple background. This provides a self-validating visual confirmation of the product.

Part 2: Quantitative Data Summaries

Table 1: Thin Layer Chromatography (TLC) Rf Values

Note: Values are approximate and should be verified on standard 60 Å silica gel plates.

Solvent System (v/v)Rf of Target CompoundRf of but-3-yn-1-amineRf of Chloroacetyl Chloride
100% Hexanes0.000.000.85 (Hydrolyzes rapidly)
4:1 Hexane:EtOAc0.200.00 (Baseline)Decomposes
2:1 Hexane:EtOAc 0.45 (Optimal Elution) 0.05 (Streaks)Decomposes
95:5 DCM:MeOH0.800.25 (Streaks)Decomposes
Table 2: Flash Column Chromatography Parameters (per 1.0 g of crude)
ParameterSpecificationRationale
Silica Gel Mass 35 gA 35:1 silica-to-crude ratio ensures adequate theoretical plates for baseline resolution.
Particle Size 40–63 µm (230–400 mesh)Standard for flash chromatography; provides optimal surface area and flow dynamics.
Column Diameter 2.5 cmMaintains proper band broadness and prevents sample overloading.
Flow Rate 15–20 mL/minMinimizes on-column residency time to prevent alpha-chloride hydrolysis.
Fraction Size 15 mLPrevents the overlapping of closely eluting impurities.

Part 3: Self-Validating Experimental Protocol

This protocol is adapted from , specifically optimized for downstream chromatographic success.

Phase 1: Reaction & Pre-Purification Workup (Critical)
  • Reaction Setup: Suspend but-3-yn-1-amine hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere. Add Triethylamine (TEA) (2.5 eq) and cool to 0 °C using an ice bath.

  • Amidation: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of solvent and add it dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents unwanted di-alkylation.

  • Completion Check: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with DCM. Crucial Step: Wash the combined organic layers with 1M HCl, followed by brine. Validation: Check the pH of the aqueous wash; it must be acidic to guarantee that all basic amines have been removed prior to chromatography.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Keep water bath < 30 °C to prevent alkyne degradation).

Phase 2: Silica Gel Flash Chromatography
  • Column Packing: Slurry-pack a glass column (2.5 cm diameter) with 35 g of silica gel using 4:1 Hexane:EtOAc.

  • Loading: Dissolve the crude residue in a minimum amount of DCM (approx. 1–2 mL) and apply it evenly to the flat surface of the silica bed.

  • Elution: Elute with 150 mL of 4:1 Hexane:EtOAc to flush out non-polar impurities.

  • Gradient Step: Switch the eluent to 2:1 Hexane:EtOAc. Collect 15 mL fractions.

  • Self-Validating Monitoring: Spot fractions on a silica TLC plate. Stain with KMnO₄ and apply gentle heat. Pool the fractions that yield a single, bright yellow spot at Rf ~0.45.

  • Isolation: Concentrate the pooled fractions in vacuo to yield pure N-(but-3-yn-1-yl)-2-chloroacetamide.

Part 4: Workflow Visualization

G A but-3-yn-1-amine hydrochloride C N-alkylation / Amidation (TEA, DCM/THF, 0°C to RT) A->C B Chloroacetyl Chloride B->C D Crude Mixture (Product + Salts + Excess Amine) C->D Reaction Completion E Aqueous Workup (1M HCl Wash) D->E Liquid-Liquid Extraction F Silica Gel Column (Hexane : EtOAc) E->F Organic Phase Concentration G Pure N-(but-3-yn-1-yl)- 2-chloroacetamide F->G Fraction Collection & Drying

Synthesis and purification workflow for N-(but-3-yn-1-yl)-2-chloroacetamide.

Part 5: References

  • Title: US Patent Application 2010/0190747 A1 - Delta-5-desaturase inhibitors (Synthesis of but-3-yn-1-amine hydrochloride and amidation with chloroacetyl chloride) Source: Google Patents / United States Patent and Trademark Office URL:

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution (Foundational principles of flash chromatography) Source: Journal of Organic Chemistry (W.C. Still, M. Kahn, A. Mitra) URL: [Link]

Validation & Comparative

N-(but-3-yn-1-yl)-2-chloroacetamide vs iodoacetamide for cysteine mapping

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Cysteine-Targeting Reagents: N-(but-3-yn-1-yl)-2-chloroacetamide vs. Iodoacetamide for Advanced Cysteine Mapping

This guide provides a comprehensive comparison of two prominent alkylating agents used for cysteine mapping: the classic iodoacetamide (IAA) and the more modern, click-chemistry-enabled N-(but-3-yn-1-yl)-2-chloroacetamide (CAA). We will delve into their mechanisms, reactivity, selectivity, and practical applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their proteomic and drug discovery workflows.

Introduction: The Significance of Cysteine in Proteomics

Cysteine, with its unique thiol (-SH) side chain, is a residue of immense interest in chemical biology. Its nucleophilicity at physiological pH makes it a prime target for covalent modification, both endogenously and through exogenous chemical probes. Mapping the reactivity and accessibility of cysteines across the proteome provides critical insights into protein structure, function, regulation, and ligandability, forming the foundation of modern chemoproteomic strategies. The choice of the chemical probe is paramount, dictating the scope, precision, and downstream analytical possibilities of the experiment.

Iodoacetamide (IAA) has long been a workhorse for cysteine alkylation due to its high reactivity. However, this same reactivity can lead to off-target labeling. The development of reagents with tailored reactivity profiles and bioorthogonal handles, such as N-(but-3-yn-1-yl)-2-chloroacetamide, has expanded the toolbox for more sophisticated experimental designs.

Mechanism of Action: A Tale of Two Haloacetamides

Both IAA and CAA operate via the same fundamental mechanism: irreversible S-alkylation of the cysteine thiol through a nucleophilic substitution (SN2) reaction. The deprotonated thiolate form of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen then departs as a halide ion, forming a stable thioether bond.

The key difference lies in the leaving group: iodide (in IAA) versus chloride (in CAA). Iodide is a much better leaving group than chloride, which directly translates to a higher intrinsic reactivity for iodoacetamide.

Reaction_Mechanisms cluster_IAA Iodoacetamide (IAA) Reaction cluster_CAA N-(but-3-yn-1-yl)-2-chloroacetamide (CAA) Reaction IAA Iodoacetamide (I-CH2-CONH2) Transition_IAA Transition State IAA->Transition_IAA Cys_IAA Protein-Cys-S⁻ Cys_IAA->Transition_IAA Nucleophilic Attack Product_IAA S-Carboxamidomethyl- Cysteine Adduct Transition_IAA->Product_IAA S-alkylation Iodide I⁻ (Iodide) Transition_IAA->Iodide Leaving Group CAA CAA (Cl-CH2-CONH-(CH2)2-C≡CH) Transition_CAA Transition State CAA->Transition_CAA Cys_CAA Protein-Cys-S⁻ Cys_CAA->Transition_CAA Nucleophilic Attack Product_CAA S-Alkynyl-Cysteine Adduct (Click-ready) Transition_CAA->Product_CAA S-alkylation Chloride Cl⁻ (Chloride) Transition_CAA->Chloride Leaving Group

Caption: SN2 reaction mechanism for cysteine alkylation by IAA and CAA.

Head-to-Head Performance Comparison

The choice between IAA and CAA hinges on a critical trade-off between reaction speed, specificity, and the requirements of the downstream application.

Reactivity and Kinetics
  • Iodoacetamide (IAA): IAA is highly reactive and alkylates accessible cysteines rapidly, often reaching completion within 30-60 minutes at room temperature. This high reactivity is a double-edged sword. While it ensures efficient labeling, it also increases the likelihood of reacting with less nucleophilic residues.

  • N-(but-3-yn-1-yl)-2-chloroacetamide (CAA): As a chloroacetamide, CAA is significantly less reactive than IAA.[1] The chloride leaving group is less stable than iodide, resulting in slower reaction kinetics.[1] Complete labeling with CAA may require longer incubation times or slightly elevated temperatures compared to IAA. This reduced reactivity, however, can be experimentally advantageous for improving labeling selectivity.

Selectivity and Off-Target Reactions
  • Iodoacetamide (IAA): Due to its high electrophilicity, IAA is known to react with other nucleophilic amino acid side chains, particularly under denaturing conditions or at higher pH.[2] Documented off-targets include lysine, histidine, methionine, aspartate, glutamate, and N-termini.[1][3] This can complicate data analysis, especially in quantitative proteomics where side-reactions can alter peptide properties.

  • N-(but-3-yn-1-yl)-2-chloroacetamide (CAA): The lower reactivity of the chloroacetamide moiety generally imparts higher selectivity for the highly nucleophilic cysteine thiol.[1] Studies have shown that chloroacetamide-based reagents reduce the level of off-target alkylation compared to their iodo- counterparts.[2][3] However, it is important to note that under certain conditions, chloroacetamides have been shown to increase the oxidation of methionine residues, a side reaction that researchers should be aware of.[2][3]

The Bioorthogonal Handle Advantage of CAA

The defining feature of CAA is its terminal alkyne group. This bioorthogonal handle does not interfere with biological systems and allows the labeled protein to be tagged with a reporter molecule via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This two-step approach offers significant advantages:

  • Versatility: A single labeling experiment can be used for multiple downstream applications by simply changing the azide-containing reporter. Reporters can include fluorophores (for imaging), biotin (for enrichment and pull-downs), or isotopically labeled tags (for mass spectrometry).

  • Sensitivity: Small molecule reporters can be introduced with high efficiency, avoiding the use of bulky probes that might sterically hinder the initial labeling reaction.

IAA lacks a functional handle, making it suitable for "blocking" cysteines or introducing a fixed mass modification for identification by mass spectrometry, but it lacks the versatility of CAA.

Quantitative Data Summary

FeatureN-(but-3-yn-1-yl)-2-chloroacetamide (CAA)Iodoacetamide (IAA)Reference
Reactive Group ChloroacetamideIodoacetamide[1]
Relative Reactivity LowerHigh[1][2]
Primary Target Cysteine ThiolsCysteine Thiols[4]
Selectivity for Cysteine Generally HigherProne to off-target reactions[1][3]
Common Side Reactions Methionine OxidationAlkylation of Lys, His, Met, Asp, Glu, N-termini[2][5]
Functional Handle Terminal Alkyne (for Click Chemistry)NoneN/A
Common Applications Activity-Based Protein Profiling (ABPP), Target ID, Pulldown Assays, ImagingStandard Proteomics Sample Prep, Peptide Mapping, Irreversible Inhibition[1]

Experimental Protocols

Here we provide standardized, step-by-step protocols for labeling a protein sample with CAA and IAA.

Protocol 1: Cysteine Labeling with N-(but-3-yn-1-yl)-2-chloroacetamide (CAA)

Objective: To label accessible cysteine residues in a protein lysate with an alkyne handle for downstream click chemistry.

Materials:

  • Protein Lysate in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • CAA stock solution (100 mM in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional reduction step

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

Procedure:

  • Sample Preparation: Adjust the protein concentration of the lysate to 1-5 mg/mL in a reaction buffer. Rationale: This concentration range is typical for proteomic analyses, ensuring sufficient material for downstream detection.

  • (Optional) Reduction: To label all cysteines (not just accessible, reduced ones), add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at 37°C. Rationale: TCEP is a potent reducing agent that does not contain a thiol, avoiding interference with the alkylating agent.

  • Labeling Reaction: Add CAA stock solution to the lysate to a final concentration of 1 mM. Vortex briefly. Rationale: A 1 mM final concentration is a common starting point; this should be optimized depending on the sample complexity and protein abundance.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Rationale: The longer incubation time compared to IAA is necessary due to the lower reactivity of the chloroacetamide. Protecting from light is a general precaution for fluorescent applications.

  • Quenching: Add a quenching solution (e.g., DTT to a final concentration of 10 mM) to react with any excess CAA. Incubate for 15 minutes. Rationale: Quenching stops the reaction and prevents non-specific labeling of reagents added in subsequent steps.

  • Downstream Processing: The alkyne-labeled protein sample is now ready for downstream applications, such as CuAAC click chemistry to attach a reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore).

Protocol 2: Cysteine Blocking with Iodoacetamide (IAA)

Objective: To rapidly and irreversibly block all reduced cysteine residues, typically as part of a standard proteomics sample preparation workflow.

Materials:

  • Protein Lysate in a denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) stock solution (1 M)

  • Iodoacetamide (IAA) stock solution (500 mM in buffer, freshly prepared)

Procedure:

  • Denaturation & Reduction: To the protein lysate in denaturing buffer, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C. Rationale: Denaturation unfolds proteins, exposing all cysteine residues. DTT reduces all disulfide bonds.

  • Alkylation: Add freshly prepared IAA stock solution to a final concentration of 25-30 mM (a ~2.5 to 3-fold excess over DTT). Vortex briefly. Rationale: A molar excess of IAA over the reducing agent ensures complete alkylation of all available thiols.

  • Incubation: Incubate the reaction for 30-45 minutes at room temperature in the dark. Rationale: IAA is light-sensitive, and working in the dark prevents its degradation and the formation of reactive iodine species.

  • Quenching: Add DTT to a final concentration of 10-15 mM to quench the excess IAA.

  • Downstream Processing: The sample is now ready for protein digestion (e.g., with trypsin) and subsequent mass spectrometry analysis. The mass of cysteine residues will be increased by 57.02 Da.

Workflow Visualization

The choice of reagent fundamentally alters the experimental workflow, particularly for target identification studies.

Experimental_Workflows Comparative Experimental Workflows cluster_IAA_path IAA Workflow cluster_CAA_path CAA Workflow Start Protein Lysate Label_IAA Label with IAA Start->Label_IAA Label_CAA Label with CAA (Alkyne) Start->Label_CAA Digest_IAA Proteolytic Digestion Label_IAA->Digest_IAA LCMS_IAA LC-MS/MS Analysis Digest_IAA->LCMS_IAA Analysis_IAA Identify Blocked Cys (Mass Shift +57.02 Da) LCMS_IAA->Analysis_IAA Click Click Chemistry (e.g., add Biotin-Azide) Label_CAA->Click Enrich Affinity Enrichment (e.g., Streptavidin Beads) Click->Enrich Digest_Enriched On-Bead or Elution Digest Enrich->Digest_Enriched LCMS_CAA LC-MS/MS Analysis Digest_Enriched->LCMS_CAA Analysis_CAA Identify Labeled Proteins & Cys Sites LCMS_CAA->Analysis_CAA

Caption: Comparison of workflows for IAA (blocking) vs. CAA (enrichment).

Conclusion: Selecting the Optimal Reagent

The choice between N-(but-3-yn-1-yl)-2-chloroacetamide and iodoacetamide is not a matter of which is "better," but which is "fitter" for the experimental purpose.

  • Choose Iodoacetamide (IAA) for routine, robust, and rapid blocking of cysteine residues in standard bottom-up proteomics workflows where the primary goal is to prevent disulfide bond formation and ensure complete denaturation and digestion. Its high reactivity ensures a fast and complete reaction.

  • Choose N-(but-3-yn-1-yl)-2-chloroacetamide (CAA) for more advanced applications requiring target identification, visualization, or activity-based protein profiling. Its lower reactivity can provide greater selectivity for hyper-reactive or functionally important cysteines, and its indispensable alkyne handle opens the door to a vast array of downstream analytical techniques via click chemistry.

By understanding the fundamental trade-offs in reactivity, selectivity, and functionality, researchers can confidently select the appropriate tool to unlock deeper insights into the complex world of the proteome.

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3439. Available at: [Link]

  • Gehringer, M., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. Available at: [Link]

  • Doucette, A. A., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Analytical Biochemistry, 619, 114137. Available at: [Link]

  • Pride. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Dataset. Available at: [Link]

  • Anjo, S. I., & Manadas, B. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(1), 1-5. Available at: [Link]

  • Doucette, A. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Available at: [Link]

  • QxMD. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Read by QxMD. Available at: [Link]

Sources

Comparative Reactivity Guide: N-(but-3-yn-1-yl)-2-chloroacetamide vs. Acrylamide Covalent Probes

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, the selection of an appropriate electrophilic warhead is the most critical variable in probe design. Two of the most prominent cysteine-reactive moieties are the chloroacetamide and acrylamide functional groups.

This guide provides an objective, data-driven comparison between N-(but-3-yn-1-yl)-2-chloroacetamide (a highly reactive alkyne-tagged chloroacetamide) and acrylamide-based alkyne probes . By analyzing their distinct reaction mechanisms, intrinsic reactivities, and proteomic behaviors, this guide will equip researchers with the mechanistic rationale required to select the optimal probe for activity-based protein profiling (ABPP) and covalent drug discovery.

Mechanistic Divergence: SN2 vs. Michael Addition

The fundamental difference in the performance of these two probes stems from their distinct mechanisms of covalent bond formation with the nucleophilic thiolate ( −S− ) of protein cysteines.

  • N-(but-3-yn-1-yl)-2-chloroacetamide (CAA-yne): This probe features a highly electrophilic α -carbon adjacent to a carbonyl group, with a chloride ion acting as an excellent leaving group. It undergoes an irreversible bimolecular nucleophilic substitution ( SN​2 ) . Because of the low activation energy barrier for this displacement, chloroacetamides possess high intrinsic reactivity and are capable of labeling a broad swath of the cysteinome[1]. Consequently, CAA-yne is widely deployed as a broad 2 to map hyper-reactive or ligandable cysteines across the native proteome[2].

  • Acrylamide Alkyne Probes (AA-yne): Acrylamides contain an α,β -unsaturated carbonyl system. They react via a conjugate addition (Michael addition) , where the thiolate attacks the β -carbon. Unactivated acrylamides are inherently 3[3]. For a reaction to occur at a physiologically relevant timescale, the probe typically requires a non-covalent binding event to pre-organize the warhead in close proximity to the target cysteine, effectively driving the local concentration up and overcoming the kinetic barrier[3].

Probe_Comparison Cys Nucleophilic Cysteine (Protein-S⁻) CAA N-(but-3-yn-1-yl)- 2-chloroacetamide (SN2 Attack) Cys->CAA High Intrinsic Reactivity AA Acrylamide Alkyne (Michael Addition) Cys->AA Requires Binding Proximity Adduct1 Irreversible Thioether Adduct (Fast Kinetics) CAA->Adduct1 Adduct2 Irreversible Thioether Adduct (Slow Kinetics) AA->Adduct2

Reaction pathways of chloroacetamide vs. acrylamide probes with protein cysteines.

Quantitative Reactivity Profiling

To objectively compare electrophiles, the field standard is to measure the pseudo-first-order half-life ( t1/2​ ) of the warhead in the presence of excess 4[4]. The table below synthesizes the kinetic and proteomic behavior of both probe classes.

PropertyN-(but-3-yn-1-yl)-2-chloroacetamide (CAA-yne)Acrylamide Alkyne Probes (AA-yne)
Reaction Mechanism SN​2 Nucleophilic SubstitutionMichael Addition (Conjugate Addition)
Intrinsic Reactivity HighLow to Moderate
GSH Half-Life ( t1/2​ ) Typically < 30 minutesTypically > 600 minutes[1]
Proteome-wide Coverage Broad (>1,000 cysteines labeled per run)Restricted (Highly dependent on scaffold)
Primary Application Global mapping of reactive cysteines ("Scout")Validation of targeted covalent inhibitors
Off-Target Potential High (if used at >50 µM concentrations)Low (requires specific structural recognition)

Chemoproteomic Workflow (ABPP)

Both probes utilize a terminal alkyne handle, allowing them to be seamlessly integrated into copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) workflows. After the probes covalently modify their target cysteines in a native biological system, click chemistry is used to append a reporter tag (e.g., TAMRA for in-gel fluorescence or a Biotin-azide for LC-MS/MS enrichment)[5].

ABPP_Workflow cluster_probes Covalent Probe Labeling Lysate Native Cell Lysate (Preserved Cys pKa) CAA CAA-yne (Scout) 1 hr Incubation Lysate->CAA Broad Profiling AA AA-yne (Targeted) 4-6 hr Incubation Lysate->AA Selective Profiling Click CuAAC Click Chemistry (Azide-Fluorophore/Biotin) CAA->Click AA->Click Analysis LC-MS/MS or In-Gel Fluorescence Click->Analysis Readout & Quantification

Standard Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-tagged covalent probes.

Self-Validating Experimental Protocol: Competitive ABPP

To ensure scientific integrity, a robust chemoproteomic assay must be self-validating. The following protocol utilizes N-(but-3-yn-1-yl)-2-chloroacetamide to profile reactive cysteines, incorporating strict causality-driven steps and internal controls to rule out false positives.

Phase 1: Lysate Preparation & Causality Controls

Causality Note: Lysis must be performed in buffers lacking strong nucleophiles (e.g., DTT or β -mercaptoethanol), as these will outcompete protein cysteines and quench the electrophilic probes. EDTA is also omitted to prevent the unfolding of zinc-finger domains, which would artificially alter cysteine pKa values[5].

  • Harvest cells and lyse in cold DPBS (pH 7.4) via sonication.

  • Clear the lysate by centrifugation (100,000 x g, 45 min, 4°C) to isolate the soluble proteome.

  • Normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • Self-Validation Aliquots (Critical): Divide the lysate into four analytical groups:

    • Group A (Test): Native lysate.

    • Group B (Vehicle Control): Native lysate + DMSO.

    • Group C (Competition Control): Pre-incubate lysate with 10 mM Iodoacetamide (IAA) for 30 min. Purpose: Alkylates all reactive cysteines. Subsequent probe labeling should be zero, proving the signal is strictly cysteine-dependent.

    • Group D (Denatured Control): Boil lysate at 95°C for 5 min before labeling. Purpose: Destroys 3D binding pockets. Differentiates intrinsic chemical reactivity from proximity-driven (binding-dependent) reactivity.

Phase 2: Probe Labeling
  • Add N-(but-3-yn-1-yl)-2-chloroacetamide (CAA-yne) to a final concentration of 50 µM to Groups A, C, and D. (For acrylamide probes, higher concentrations or longer incubations up to 6 hours may be required due to lower intrinsic reactivity).

  • Incubate at room temperature for 1 hour with gentle rotation.

Phase 3: CuAAC "Click" Chemistry

Causality Note: The addition of THPTA ligand is mandatory. It stabilizes the Cu(I) catalytic species and prevents the generation of reactive oxygen species (ROS) that could artificially oxidize unreacted cysteines, ruining the integrity of the assay.

  • To each 50 µL of labeled lysate, sequentially add the following reagents (vortexing between each addition):

    • 1 µL TAMRA-Azide (1.25 mM stock in DMSO)

    • 1 µL TCEP (50 mM stock in water) - Reduces Cu(II) to the active Cu(I) state.

    • 3 µL TBTA or THPTA ligand (1.67 mM stock in DMSO/t-butanol)

    • 1 µL CuSO4​ (50 mM stock in water)

  • Incubate for 1 hour at room temperature in the dark.

  • Quench the reaction by adding 4x SDS-PAGE loading buffer (containing β -mercaptoethanol to quench unreacted probe).

Phase 4: Readout
  • Resolve proteins via SDS-PAGE.

  • Visualize in-gel fluorescence using a flatbed laser scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TAMRA (Ex: 532 nm / Em: 580 nm).

  • Validation Check: Group C (IAA pre-treated) must show no fluorescent bands. Group D (Boiled) will show an altered banding pattern compared to Group A, confirming that native 3D structure dictates reactivity.

Strategic Selection Guide

  • Choose N-(but-3-yn-1-yl)-2-chloroacetamide when you are conducting fundamental discovery. If you need to map the "ligandability" of a novel protein or discover hyper-reactive cysteines that could serve as future drug targets, this broad scout probe will provide the necessary proteome-wide coverage.

  • Choose Acrylamide Alkyne Probes when you are validating a specific Targeted Covalent Inhibitor (TCI). Because acrylamides are relatively inert until pre-organized by a binding pocket, they are ideal for proving that your drug scaffold achieves selectivity through non-covalent affinity rather than indiscriminate chemical reactivity.

References

  • The proteome-wide potential for reversible covalency at cysteine - eScholarship. Available at:[2]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 - DOI. Available at:[1]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - JACS Au (ACS Publications). Available at:[3]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC. Available at:[4]

  • Chemoproteomic Profiling Maps Zinc-Dependent Cysteine Reactivity - ACS Publications. Available at:[5]

Sources

Validating Target Engagement of N-(but-3-yn-1-yl)-2-chloroacetamide using In-Gel Fluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, unequivocally demonstrating that a molecule interacts with its intended protein target within the complex cellular environment is a critical step. This process, known as target engagement, provides essential evidence for a compound's mechanism of action and is a key determinant for its progression through the development pipeline.[1][2][3] This guide provides an in-depth analysis of a powerful chemoproteomic strategy for validating target engagement: the use of the covalent probe N-(but-3-yn-1-yl)-2-chloroacetamide coupled with in-gel fluorescence detection. We will explore the underlying principles, provide a detailed experimental protocol, and objectively compare this method with alternative approaches, offering researchers the insights needed to make informed decisions for their specific research questions.

The "Why" and "How": Covalent Probes and Bioorthogonal Chemistry

The validation of target engagement often relies on chemical probes, which are small molecules designed to selectively modulate and report on a protein of interest.[4] Covalent probes, such as N-(but-3-yn-1-yl)-2-chloroacetamide, offer a distinct advantage by forming a stable, irreversible bond with their target protein. This allows for more robust detection and downstream analysis, as the probe-protein complex is less susceptible to dissociation during experimental manipulations.[5]

The power of N-(but-3-yn-1-yl)-2-chloroacetamide lies in its bifunctional nature. The chloroacetamide group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, on a target protein.[6][7] The but-3-yn-1-yl group, containing a terminal alkyne, serves as a "bioorthogonal handle." This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a reporter molecule in a secondary step.[8][9]

This two-step approach, often termed "click chemistry," allows for the introduction of a fluorescent reporter tag after the initial covalent labeling event. This strategy circumvents the potential issue of a bulky fluorescent group on the initial probe hindering cell permeability or target binding.[8]

Mechanism of Action and Experimental Workflow

The overall process involves treating live cells or cell lysates with N-(but-3-yn-1-yl)-2-chloroacetamide, allowing it to covalently bind to its protein targets. Subsequently, the alkyne handle on the probe is "clicked" to an azide-containing fluorescent dye. The resulting fluorescently tagged proteins can then be separated by SDS-PAGE and visualized directly in the gel using a fluorescence imager.

Below is a conceptual workflow diagram:

Workflow cluster_cell In-Cell Labeling cluster_lysis Lysis & Click Chemistry cluster_detection Detection cell Live Cells or Lysate lysis Cell Lysis cell->lysis probe N-(but-3-yn-1-yl)-2- chloroacetamide probe->cell Incubation click Click Reaction with Azide-Fluorophore lysis->click sds SDS-PAGE click->sds gel In-Gel Fluorescence Scanning sds->gel

Caption: Experimental workflow for target engagement validation.

Detailed Experimental Protocol

This protocol outlines the key steps for validating target engagement using N-(but-3-yn-1-yl)-2-chloroacetamide and in-gel fluorescence.

Materials:

  • N-(but-3-yn-1-yl)-2-chloroacetamide (probe)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of N-(but-3-yn-1-yl)-2-chloroacetamide or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 50 µg), add the following components in order:

      • Azide-fluorophore (final concentration typically 25-100 µM)

      • TCEP (freshly prepared, final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE and In-Gel Fluorescence:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[10][11]

Comparison with Alternative Methods

While the covalent probe and in-gel fluorescence approach is powerful, it is essential to consider its performance in the context of other available techniques for target engagement validation.

Method Principle Advantages Disadvantages
N-(but-3-yn-1-yl)-2-chloroacetamide + In-Gel Fluorescence Covalent labeling with a bioorthogonal probe followed by fluorescent tagging and gel-based detection.High sensitivity; provides information on molecular weight of the target; relatively straightforward workflow.Requires synthesis of a functionalized probe; potential for off-target labeling by the reactive chloroacetamide group.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[12][13][14]Label-free, uses unmodified compound and endogenous protein; applicable in live cells and tissues.[12][15]Not all ligand binding events result in a thermal shift; lower throughput for traditional Western blot readout.[1][16]
Quantitative Mass Spectrometry-based Proteomics Measures changes in protein abundance, stability, or accessibility upon compound treatment.[17][18]Unbiased, proteome-wide analysis; can identify off-targets.[17][19][20]Requires sophisticated instrumentation and bioinformatics expertise; can be expensive and time-consuming.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target protein and a fluorescently labeled ligand.[1]High sensitivity and specificity; provides real-time kinetic data.Requires genetic modification of the target protein; ligand needs to be fluorescently labeled.
Affinity-Based Protein Profiling (ABPP) Uses activity-based probes to profile the functional state of enzyme families.[8][21]Provides information on the functional consequences of target engagement.Limited to specific enzyme classes for which probes are available.

Interpreting the Results and Ensuring Trustworthiness

A successful experiment will show a dose-dependent increase in the fluorescence intensity of a protein band at the expected molecular weight of the target protein. To ensure the trustworthiness of the results, several controls are crucial:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone should show minimal background fluorescence.

  • Competition Experiment: Pre-incubating the cells with an excess of a non-alkyne-functionalized, "warhead-containing" competitor compound should reduce the fluorescent signal of the target band, demonstrating specificity.

  • No-Click Control: A sample that undergoes the entire procedure without the addition of the azide-fluorophore should not show any fluorescent bands.

Conclusion

Validating target engagement is a cornerstone of rigorous drug discovery and chemical biology research. The use of N-(but-3-yn-1-yl)-2-chloroacetamide in conjunction with in-gel fluorescence offers a robust and accessible method for directly visualizing the interaction between a covalent probe and its cellular targets. By understanding the principles behind this technique and carefully considering its advantages and limitations relative to other methods, researchers can confidently select the most appropriate strategy to advance their scientific investigations.

References

  • Size-Dependent Target Engagement of Covalent Probes - PMC. (n.d.).
  • Label-free target identification using in-gel fluorescence difference via thermal stability shift. (2016, September 22).
  • Label-free target identification using in-gel fluorescence difference via thermal stability shift. (n.d.).
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Size-Dependent Target Engagement of Covalent Probes - PubMed. (2025, March 27).
  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. (n.d.).
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (2019, July 8).
  • Determining target engagement in living systems - PMC. (n.d.).
  • Assessing target engagement using proteome-wide solvent shift assays | eLife. (2021, December 8).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Click chemistry for labeling and detection of biomolecules - SPIE Digital Library. (2008, February 22).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US. (n.d.).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (n.d.).
  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed. (2024, November 20).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements | PNAS. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • In-gel Fluorescence - Azure Biosystems. (n.d.).
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (n.d.).
  • A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling | bioRxiv. (2023, February 15).
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. (2023, July 13).
  • Labeling and Fluorescence Imaging | Click Chemistry - MedchemExpress.com. (n.d.).
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022, February 17).
  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020, March 6).
  • Redefining target engagement with new strategies in drug discovery - News-Medical.Net. (2025, November 13).
  • Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC - NIH. (2023, May 2).
  • N-(but-3-yn-1-yl)-2-chloroacetamide - PubChemLite. (n.d.).
  • N-(but-3-yn-1-yl)acetamide - PubChem. (n.d.).
  • Chloroacetamide - Wikipedia. (n.d.).
  • Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - Nomura Research Group. (2022, January 7).
  • Newsletter: Fluorescent proteins: advantages and disadvantages - FluoroFinder. (2022, June 20).
  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2026, February 3).
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC. (n.d.).
  • N-(but-3-yn-1-yl)-2-chloroacetamide — Chemical Substance Information - NextSDS. (n.d.).
  • 1236764-38-7|N-(But-3-yn-1-yl)-2-chloroacetamide|BLD Pharm. (n.d.).
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18).
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.).
  • Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments - PMC. (2023, September 7).

Sources

Alkyne vs. Azide Functionalized Chloroacetamides for Bioorthogonal Labeling: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Cysteine Profiling and the Electrophile of Choice

Activity-Based Protein Profiling (ABPP) and the development of Targeted Covalent Inhibitors (TCIs) rely heavily on the precise mapping of reactive amino acids within the proteome. Cysteine, with its highly nucleophilic thiolate side chain, is the most frequently targeted residue[1]. While iodoacetamides have historically been the standard electrophiles for cysteine alkylation, they often exhibit cross-reactivity with lysine, histidine, and tyrosine residues.

Chloroacetamides have emerged as superior alternatives, offering a "Goldilocks" level of moderate reactivity that translates to exquisite cysteine selectivity (>95%)[2]. To detect and enrich these covalent adducts, the chloroacetamide electrophile must be coupled to a bioorthogonal handle—most commonly a terminal alkyne or an aliphatic azide. Choosing between an alkyne and an azide handle is a critical experimental design decision that dictates the stability, efficiency, and ultimate success of the chemoproteomic workflow.

The Core Comparison: Alkyne vs. Azide Handles

As a Senior Application Scientist, I consistently advise researchers to default to alkyne-functionalized probes for intracellular and lysate-based profiling, reserving azide probes for highly specific, non-reducing extracellular applications. The causality behind this recommendation rests on three pillars: steric footprint, chemical stability, and click chemistry dynamics.

Steric Footprint and Permeability

For a chemical probe to accurately report on the native binding affinity of its parent scaffold, the bioorthogonal tag must be as small as possible[3].

  • Alkyne: The terminal alkyne is the smallest possible bioorthogonal handle, consisting of just two carbon atoms and a single hydrogen. It causes negligible steric hindrance, preserving the cell permeability and target-binding orientation of the chloroacetamide probe.

  • Azide: The azide group (-N₃) is slightly larger and carries a distinct dipole. While still considered a "minimalist" tag, it is bulkier than an alkyne and can occasionally perturb tight binding pockets.

Chemical Stability in Biological and Reducing Environments (The Deciding Factor)

The most significant differentiator between these two handles is their stability in the presence of thiols and phosphines[4].

  • Azide Vulnerability: Azides are highly susceptible to reduction. In biological environments, endogenous thiols like glutathione (GSH) can slowly reduce azides to unreactive primary amines[5]. More critically, standard biochemical assays require reducing agents like dithiothreitol (DTT), β -mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) to maintain proteins in their reduced state or to catalyze click reactions. TCEP rapidly reduces azides via a Staudinger-type mechanism (or phospha-Michael addition), completely destroying the bioorthogonal handle before detection can occur[4].

  • Alkyne Inertness: Terminal alkynes are biologically and chemically inert under these conditions. They do not react with DTT, BME, TCEP, or GSH, ensuring the handle remains 100% intact throughout complex sample preparation workflows.

Click Chemistry Ligation Efficiency

Both handles participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Alkyne Probes: Require an azide-functionalized reporter (e.g., Azide-Fluorophore or Azide-Biotin). Because the reporter is added after the biological assay, the vulnerability of the reporter's azide to TCEP (used to generate Cu(I) in the click reaction) is mitigated by the massive molar excess of the reporter dye.

  • Azide Probes: Can undergo CuAAC with alkyne-reporters or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO). However, if the azide is on the protein-bound probe, any premature reduction ruins the signal.

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of Alkyne vs. Azide functionalized chloroacetamides based on established chemoproteomic literature.

ParameterAlkyne-ChloroacetamideAzide-ChloroacetamideExperimental Impact
Molecular Weight Addition + 24 Da+ 42 DaAlkynes better preserve native ligand properties.
Stability in 10 mM DTT > 99% intact (24h)< 5% intact (24h)[5]Azides cannot be used in standard reducing lysis buffers.
Stability in 1 mM TCEP > 99% intact (24h)< 1% intact (1h)[4]TCEP destroys azide probes; alkynes are fully compatible.
Stability in 5 mM GSH > 99% intact (24h)~ 50% intact (24h)[5]Azides suffer signal loss during long live-cell incubations.
Cysteine Selectivity > 95%[2]> 95%Both share the highly selective chloroacetamide warhead.
Compatible Ligation CuAACCuAAC, SPAACAzides allow copper-free click (SPAAC) for live-cell imaging.

Mechanistic Workflows and Logic

The diagrams below illustrate the chemical logic dictating why alkyne probes are the gold standard for ABPP workflows.

G Cell Live Cell / Lysate ProbeA Alkyne-Chloroacetamide (Stable) Cell->ProbeA ProbeB Azide-Chloroacetamide (Vulnerable) Cell->ProbeB Labeling Cysteine Alkylation ProbeA->Labeling ProbeB->Labeling Reduction Reducing Agents (DTT, TCEP, GSH) Labeling->Reduction Amine Primary Amine (Dead End) Reduction->Amine Azide reduced CuAAC CuAAC Click Reaction Reduction->CuAAC Alkyne survives

Caption: Workflow of cysteine profiling highlighting the critical vulnerability of azide probes to reduction.

G Start Labeled Protein Alkyne Protein-Alkyne Start->Alkyne Azide Protein-Azide Start->Azide Cu Cu(I) Catalyst + Azide-Reporter Alkyne->Cu SPAAC Strained Cyclooctyne (SPAAC) Azide->SPAAC Result1 Triazole Conjugate (High Yield) Cu->Result1 Result2 Triazole Conjugate (Copper-Free) SPAAC->Result2

Caption: Bioorthogonal ligation strategies for alkyne and azide functionalized probes.

Step-by-Step Experimental Protocol: Cysteine Profiling via Alkyne-Chloroacetamide

This protocol outlines a self-validating system for in-gel fluorescence profiling using an alkyne-chloroacetamide probe. Every step is designed with explicit causality to prevent artifactual signal loss.

Phase 1: Proteome Preparation and Labeling
  • Cell Lysis: Lyse cells in cold PBS containing 0.1% NP-40 and protease inhibitors.

    • Causality: Do NOT include DTT or BME in the lysis buffer. Exogenous thiols will act as competitive nucleophiles, reacting with the chloroacetamide warhead and quenching the probe before it can label the proteome.

  • Protein Normalization: Clear the lysate via centrifugation (14,000 x g, 10 min) and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Probe Incubation: Treat the proteome with the Alkyne-Chloroacetamide probe (typically 10–50 µM final concentration) for 1 hour at 37°C.

    • Causality: Chloroacetamides are moderately reactive. A 1-hour incubation ensures comprehensive labeling of highly reactive, functional cysteines without driving non-specific alkylation of lysines or histidines[2].

Phase 2: CuAAC Click Chemistry (The "Click" Mix)

Prepare the click chemistry master mix immediately before use. Add reagents to the labeled proteome in the following strict order to prevent catalyst precipitation:

  • Reporter Tag: Add Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin (Final conc. 50 µM).

  • Ligand: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (Final conc. 100 µM).

    • Causality: TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing copper-induced protein precipitation.

  • Catalyst: Add CuSO₄ (Final conc. 1 mM).

  • Reducing Agent: Add TCEP (Final conc. 1 mM).

    • Causality: TCEP reduces Cu(II) to the active Cu(I) species in situ. Because we used an alkyne probe on the protein, the TCEP will not destroy our target handle[4]. While TCEP does slowly reduce the Azide-Fluorophore reporter, the reporter is provided in vast molar excess, ensuring the click reaction outcompetes the reduction.

Phase 3: Detection
  • Reaction Time: Incubate the click mixture for 1 hour at room temperature in the dark.

  • Quenching & Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate the proteins, washing away unreacted click reagents.

  • Analysis: Resuspend the protein pellet in SDS-loading buffer (which can now safely contain DTT, as the triazole linkage is fully stable) and resolve via SDS-PAGE for in-gel fluorescence scanning.

Conclusion

For the vast majority of chemical proteomics applications, alkyne-functionalized chloroacetamides are vastly superior to their azide counterparts . The inherent vulnerability of the azide group to biological thiols (GSH) and assay reducing agents (DTT, TCEP) introduces severe risks of false negatives and signal degradation[4][5]. By utilizing the sterically minimal and chemically inert alkyne handle, researchers guarantee the structural integrity of their probes from the moment of live-cell incubation through to the final mass spectrometry or fluorescence readout[1][3].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(but-3-yn-1-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of N-(but-3-yn-1-yl)-2-chloroacetamide, a compound that, while valuable in synthesis, requires careful handling due to its inherent hazardous properties. This document is designed to not only offer procedural steps but also to instill a deep understanding of the chemical principles that underpin these safety measures, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety Considerations and Hazard Profile

Before commencing any disposal procedures, it is crucial to recognize the potential hazards associated with N-(but-3-yn-1-yl)-2-chloroacetamide. Based on data for the parent compound, 2-chloroacetamide, and related substances, the following hazards should be anticipated:

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity The compound is likely harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4]The parent compound, 2-chloroacetamide, is classified as toxic if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][5]2-Chloroacetamide is a known skin irritant.[5]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][5]2-Chloroacetamide is known to cause serious eye irritation.[5]
Skin Sensitization May cause an allergic skin reaction.[3][4]2-Chloroacetamide is a known skin sensitizer.[3][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4]This is a hazard associated with 2-chloroacetamide.[3][4]

Due to these potential hazards, all handling and disposal of N-(but-3-yn-1-yl)-2-chloroacetamide and its contaminated materials must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic and cautious disposal process is essential for safety and regulatory compliance. The following protocol is based on established best practices for halogenated organic waste.[6][7]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste materials containing N-(but-3-yn-1-yl)-2-chloroacetamide, including residual amounts in original containers, contaminated PPE (gloves, etc.), and any materials used for cleaning spills, must be treated as hazardous waste.[1]

  • Segregate from Other Waste Streams: It is critical to keep this waste stream separate from non-halogenated organic waste and aqueous waste.[6][7] Co-mingling can lead to dangerous reactions and complicates the final disposal process, often increasing costs.[7] Halogenated wastes typically require specific disposal methods, such as high-temperature incineration.[8][9]

2. Container Management:

  • Use a Designated, Compatible Container: The waste should be collected in a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, can be used. Otherwise, a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Proper Labeling: The waste container must be labeled clearly and accurately. The label should include:

    • The words "HAZARDOUS WASTE"[7]

    • The full chemical name: "N-(but-3-yn-1-yl)-2-chloroacetamide"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

  • Keep Containers Closed: Waste containers should remain sealed at all times except when actively adding waste.[6] This prevents the release of potentially harmful vapors.

3. Spill and Decontamination Procedures:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect all cleaning materials as hazardous waste.[1]

  • Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Final Disposal:

  • Engage a Licensed Waste Disposal Service: The final disposal of N-(but-3-yn-1-yl)-2-chloroacetamide waste must be handled by a licensed and reputable hazardous waste disposal company.[1][10]

  • Provide Full Disclosure: Accurately describe the waste to the disposal company. This ensures they can manage it safely and in accordance with all local, state, and federal regulations.

  • Recommended Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1][8]

The "Why" Behind the Protocol: A Deeper Dive

Understanding the rationale behind these procedures is key to fostering a strong safety culture.

  • Segregation of Halogenated Waste: Halogenated organic compounds can produce acidic and highly corrosive gases (like hydrogen chloride) upon incineration.[10] Dedicated incinerators for halogenated waste are designed with "scrubbers" that neutralize these acidic gases. Mixing halogenated and non-halogenated waste streams can damage standard incinerators and release pollutants.

  • The Reactivity of the Alkyne Group: The terminal alkyne in N-(but-3-yn-1-yl)-2-chloroacetamide can react with certain metals to form explosive acetylides. While this is less of a concern in a standard laboratory setting, it underscores the importance of not mixing this compound with incompatible waste streams.

  • Toxicity of the Chloroacetamide Moiety: The chloroacetamide functional group is a reactive electrophile, which is why it's a useful synthetic handle.[11] This reactivity is also the source of its toxicity, as it can alkylate biological nucleophiles like cysteine residues in proteins.[12] This biological reactivity necessitates handling it as a toxic substance.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_spill Spill Response cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Use Labeled, Sealed Container Segregate->Container Store Store Safely for Pickup Container->Store Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Minor Spill Collect Collect as Hazardous Waste Absorb->Collect Collect->Container Contact Contact Licensed Disposal Company Store->Contact Incinerate High-Temperature Incineration Contact->Incinerate

Caption: A flowchart illustrating the key stages for the safe disposal of N-(but-3-yn-1-yl)-2-chloroacetamide.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of N-(but-3-yn-1-yl)-2-chloroacetamide, reinforcing a commitment to safety and scientific integrity.

References

  • N-(but-3-yn-1-yl)-2-chloroacetamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Available at: [Link]

  • Perspective on halogenated organic compounds. PMC - NIH. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. Available at: [Link]

  • N-(but-3-yn-1-yl)acetamide. PubChem. Available at: [Link]

  • 2-Chloroacetamide. Eurofins. Available at: [Link]

  • Amides: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • N-(but-3-yn-1-yl)-2-chloroacetamide. PubChem. Available at: [Link]

  • Amides: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • ICSC 0233 - ACETAMIDE. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Chloroacetamide. PubChem - NIH. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.